molecular formula C21H29NO B12402271 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

Cat. No.: B12402271
M. Wt: 311.5 g/mol
InChI Key: JWKBGGZMJGQAIK-FPLPWBNLSA-N
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Description

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a useful research compound. Its molecular formula is C21H29NO and its molecular weight is 311.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-methyl-2-[(Z)-undec-5-enyl]quinolin-4-one

InChI

InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h7-8,12-13,15-17H,3-6,9-11,14H2,1-2H3/b8-7-

InChI Key

JWKBGGZMJGQAIK-FPLPWBNLSA-N

Isomeric SMILES

CCCCC/C=C\CCCCC1=CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CCCCCC=CCCCCC1=CC(=O)C2=CC=CC=C2N1C

Origin of Product

United States

Foundational & Exploratory

A Prospective Guide to the Synthesis and Characterization of 1-methyl-2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide outlines a proposed synthetic route and predicted characterization data for 1-methyl-2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone. As of the writing of this document, specific experimental data for this compound is not available in the public domain. The methodologies and data presented herein are based on established chemical principles and extrapolated from the scientific literature on analogous 2-alkyl-4(1H)-quinolinone compounds.

Introduction

The 4(1H)-quinolinone core is a significant scaffold in medicinal chemistry and natural products, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] Notably, 2-alkyl-4(1H)-quinolinones (AHQs) are known to function as signaling molecules in bacterial communication systems, such as the Pseudomonas aeruginosa quorum sensing (QS) network.[4][5][6] This guide focuses on the target molecule, 1-methyl-2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone, a derivative featuring an N-methyl group and a C2-undecenyl side chain. The presence of the long alkyl chain and the N-methylation are expected to modulate its physicochemical properties and biological activity. This document provides a prospective blueprint for its synthesis and detailed characterization for researchers and drug development professionals.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a two-stage process: first, the construction of the 2-alkyl-4(1H)-quinolinone core via a Camps cyclization, followed by a selective N-methylation of the quinolinone nitrogen.

Synthetic Workflow cluster_0 Stage 1: Camps Cyclization cluster_1 Stage 2: N-Methylation A Aniline C N-(2-acetylphenyl)-(Z)-3-oxo-8-tetradecenamide A->C Amidation B Ethyl (Z)-3-oxo-8-tetradecenoate B->C Amidation D 2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone C->D Base-catalyzed Intramolecular Cyclization E 1-methyl-2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone D->E Methyl Iodide, K2CO3

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone

This stage involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide, a method known as the Camps cyclization.[2][3]

Step 1a: Synthesis of the β-keto ester precursor, Ethyl (Z)-3-oxo-8-tetradecenoate. This precursor can be synthesized from commercially available starting materials. For the purpose of this guide, we will assume its availability.

Step 1b: Synthesis of N-(2-acetylphenyl)-(Z)-3-oxo-8-tetradecenamide.

  • To a solution of 2'-aminoacetophenone (1 equivalent) in dry toluene, add ethyl (Z)-3-oxo-8-tetradecenoate (1.1 equivalents).

  • Heat the mixture to reflux for 24 hours with a Dean-Stark apparatus to remove ethanol.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-acylated intermediate.

Step 1c: Intramolecular Cyclization to 2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone.

  • Dissolve the N-(2-acetylphenyl)-(Z)-3-oxo-8-tetradecenamide (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (2 equivalents) in water dropwise at room temperature.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and neutralize with 1M HCl until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 2-alkyl-4(1H)-quinolinone.

  • Further purification can be achieved by recrystallization from ethanol.

Stage 2: Synthesis of 1-methyl-2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone

N-alkylation of 4-quinolinones can be achieved using various alkylating agents in the presence of a base.[7][8]

  • To a solution of 2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone (1 equivalent) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the mixture.

  • Stir the reaction at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for the characterization of the final compound.

Table 1: Predicted Spectroscopic Data
ParameterPredicted Value/Description
Molecular Formula C₂₁H₂₉NO
Molecular Weight 327.47 g/mol
¹H NMR (CDCl₃, 400 MHz) See Table 2 for detailed assignments
¹³C NMR (CDCl₃, 100 MHz) See Table 3 for detailed assignments
Mass Spec (EI-MS) m/z (%): 327 [M]⁺, 228, 186, 173, 159
Table 2: Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) Hz
H-Ar (quinolinone)7.20 - 8.20m-
H-3 (quinolinone)~6.30s-
H-5', H-6' (alkenyl)5.30 - 5.50m-
N-CH₃~3.70s-
H-1' (alkyl chain)~2.80t~7.5
H-4', H-7' (allylic)~2.05m-
H-2', H-3', H-8' to H-10'1.20 - 1.80m-
H-11' (terminal CH₃)~0.90t~7.0

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values are based on typical ranges for similar structures.[9][10][11]

Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)
C-4 (C=O)~178
C-2, C-8a140 - 150
C-Ar (quinolinone)115 - 135
C-5', C-6' (alkenyl)128 - 132
C-3~110
N-CH₃~35
C-1' to C-11' (alkyl)22 - 35
C-11' (terminal CH₃)~14

Note: Predicted values are based on typical ranges for similar structures.[12][13][14]

Mass Spectrometry Fragmentation

The electron impact mass spectrum is predicted to show a molecular ion peak at m/z 327. Key fragmentation pathways would likely involve cleavage of the alkyl side chain. A prominent fragmentation would be the McLafferty rearrangement if applicable, and benzylic cleavage leading to a stable quinolinone fragment.

Predicted Major Fragments:

  • m/z 327: Molecular ion [M]⁺.

  • m/z 228: Loss of C₇H₁₃ radical from the undecenyl chain.

  • m/z 186: Fragment corresponding to the N-methyl-2-methyl-4-quinolinone cation.

  • m/z 173: Fragment corresponding to the N-methyl-4-quinolinone cation after cleavage of the entire side chain.

  • m/z 159: Fragment corresponding to the 2-methyl-4-quinolinone cation.

Biological Context: Signaling Pathway

2-Alkyl-4(1H)-quinolinones are integral to the quorum sensing (QS) system of Pseudomonas aeruginosa. This cell-to-cell communication system regulates the expression of virulence factors and biofilm formation. The pqs system involves the synthesis of 2-heptyl-4-quinolone (HHQ) and its conversion to the Pseudomonas Quinolone Signal (PQS), which then activates the transcriptional regulator PqsR, leading to the expression of target genes. The synthesized molecule in this guide, being a structural analog, could potentially interact with this pathway.

PQS_Signaling_Pathway cluster_synthesis Signal Synthesis cluster_regulation Gene Regulation pqsABCD PqsA/B/C/D HHQ HHQ (2-heptyl-4-quinolone) pqsABCD->HHQ pqsE PqsE PQS PQS HHQ->PQS Conversion PqsR PqsR (Transcriptional Regulator) HHQ->PqsR Binds (lower affinity) pqsH PqsH PQS->PqsR Binds & Activates VirulenceGenes Virulence Factor Genes (e.g., pqsE, phnAB) PqsR->VirulenceGenes Induces Expression

Caption: A simplified diagram of the Pseudomonas Quinolone Signal (PQS) pathway.

References

A Technical Guide to the Predicted Biological Activity of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific data on the biological activity of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. This document, therefore, provides a predictive overview based on the well-established biological activities of the broader class of 2-alkyl and 2-alkenyl-4(1H)-quinolinone compounds. The presented data and pathways are derived from studies on structurally related analogues.

Introduction to 4(1H)-Quinolinones

The 4(1H)-quinolinone core is a prominent heterocyclic scaffold found in both natural products and synthetic molecules, exhibiting a wide array of biological activities.[1] This structural motif is a key component in various pharmaceuticals and has garnered significant interest in medicinal chemistry. The biological effects of 4(1H)-quinolinone derivatives are highly dependent on the nature and position of their substituents. This guide focuses on the potential activities of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone, with a particular emphasis on the influence of the long N-alkenyl substituent at the 2-position.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous 2-substituted 4(1H)-quinolinones, the target compound is predicted to exhibit several key biological activities, including antimicrobial, cytotoxic, and quorum sensing modulatory effects.[2][3]

Antimicrobial Activity

The 4-quinolone scaffold is the basis for the well-known quinolone class of broad-spectrum antibiotics.[2] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. It is plausible that 2-long-chain substituted 4(1H)-quinolinones could exhibit antibacterial and antifungal properties. The lipophilic undecenyl chain at the C-2 position may enhance the compound's ability to penetrate microbial cell membranes.

Several 2-alkyl-4(1H)-quinolones (AHQs) isolated from bacteria, such as Pseudomonas aeruginosa, have demonstrated antimicrobial activity.[3] For instance, 2-heptyl-4-quinolone (HHQ) and its N-oxide have shown activity against Helicobacter pylori.[3]

Cytotoxic and Anticancer Activity

Numerous quinolinone derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifactorial, including the inhibition of topoisomerase II, protein kinases such as PI3K, and histone deacetylases (HDACs).[4] The presence of a long alkyl or alkenyl chain can influence the cytotoxicity of these compounds.[5] Some 2-alkyl-4-hydroxyquinolines have demonstrated cytotoxic effects against various cancer cell lines.[6][7]

Quorum Sensing Modulation

In bacteria like Pseudomonas aeruginosa, 2-alkyl-4(1H)-quinolones, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS), act as signaling molecules in quorum sensing (QS).[2][3] This cell-to-cell communication system regulates the expression of virulence factors and biofilm formation. Compounds that interfere with QS are of great interest as potential anti-virulence agents. Given its structural similarity to these signaling molecules, 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone could potentially act as either an agonist or antagonist of the PQS receptor, PqsR, thereby modulating bacterial virulence.

Quantitative Data for Analogue Compounds

The following tables summarize the biological activity of various 2-alkyl and 2-alkenyl-4(1H)-quinolinone analogues.

Table 1: Antimicrobial Activity of 2-Alkyl-4(1H)-Quinolone Analogues

CompoundAlkyl/Alkenyl ChainTest OrganismActivity MetricValueReference
2-heptyl-4-quinolone (HHQ)n-heptylHelicobacter pyloriMIC0.1–0.5 mg/mL[3]
2-nonyl-4-quinolone (NHQ)n-nonylHelicobacter pyloriMIC0.1–0.5 mg/mL[3]
2-heptyl-4-hydroxyquinoline-N-oxide (N7)n-heptylHelicobacter pyloriMIC0.1–0.5 mg/mL[3]
2-undecyl-4-quinolonen-undecylPlasmodium falciparumIC501.0-4.8 µg/mL[7]
2-((Z)-undec-4'-enyl)-4-hydroxyquinoline(Z)-undec-4'-enylPlasmodium falciparum K1IC500.25–2.07 μg/mL[7]

Table 2: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives

Compound IDSubstituentsCell LineActivity MetricValue (µM)Reference
20 Benzylidene derivativeColo 320 (resistant)IC504.61[6]
13b Benzylidene derivativeColo 320 (resistant)IC504.58[6]
20 Benzylidene derivativeColo 205 (sensitive)IC502.34[6]
13a Benzylidene derivativeColo 205 (sensitive)IC5011.86[6]

Experimental Protocols

Detailed experimental procedures for the specific target compound are not available. However, the following are generalized protocols for assessing the key biological activities of quinolinone derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

Workflow:

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (no compound) and negative (no microorganism) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • The MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling and Biosynthetic Pathways

Quorum Sensing in Pseudomonas aeruginosa

The biosynthesis of 2-alkyl-4(1H)-quinolones (AQs) in P. aeruginosa is a key part of its quorum-sensing network.

PQS_Biosynthesis Anthranilic_acid Anthranilic acid Anthraniloyl_CoA Anthraniloyl-CoA Anthranilic_acid->Anthraniloyl_CoA PqsA ABA_CoA 2-Aminobenzoylacetyl-CoA Anthraniloyl_CoA->ABA_CoA PqsD HHQ 2-Heptyl-4-quinolone (HHQ) ABA_CoA->HHQ PqsBC PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) HHQ->PQS PqsH PqsR PqsR PQS->PqsR Binds to and activates Virulence Virulence Gene Expression PqsR->Virulence Induces

Caption: Biosynthetic pathway of PQS and its role in activating virulence gene expression in P. aeruginosa.

General Experimental Workflow for Biological Activity Screening

The logical flow for investigating the biological properties of a novel quinolinone derivative would follow a multi-step process.

Experimental_Workflow Compound 1-methyl-2-(5Z)-5-undecen-1-yl- 4(1H)-quinolinone Antimicrobial Antimicrobial Screening (MIC determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity QS_Modulation Quorum Sensing Assay (e.g., Reporter Strain) Compound->QS_Modulation Active_Antimicrobial Active Compounds Antimicrobial->Active_Antimicrobial Active_Cytotoxic Active Compounds Cytotoxicity->Active_Cytotoxic Active_QS Active Compounds QS_Modulation->Active_QS Mechanism Mechanism of Action Studies Active_Antimicrobial->Mechanism Active_Cytotoxic->Mechanism Active_QS->Mechanism

References

An In-Depth Technical Guide to the In Vitro Screening of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are a significant class of heterocyclic compounds present in both natural and synthetic molecules, exhibiting a wide array of biological activities.[1][2] Derivatives of quinolin-4-one have been successfully developed as antibacterial, anticancer, antiviral, and antimalarial agents.[2][3] The compound 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is a naturally occurring phytochemical found in plants of the Euodia and Tetradium genera.[4] While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active quinolinones suggests it may possess therapeutic potential.

This guide provides a comprehensive framework for the initial in vitro screening of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone, outlining potential therapeutic targets, detailed experimental protocols for relevant assays, and hypothetical signaling pathways for investigation.

Potential Therapeutic Applications and Screening Strategy

Based on the known pharmacological profiles of quinolinone derivatives, the primary areas for in vitro screening of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone should include its potential as an anticancer, antibacterial, and anti-inflammatory agent.[5][6]

Anticancer Activity

Quinolinone derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase II, protein kinases, and histone deacetylase, leading to apoptosis and cell cycle arrest.[1]

Antibacterial Activity

The antibacterial action of many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[7]

Anti-inflammatory and Neuroprotective Potential

Certain quinoline derivatives have demonstrated antioxidant properties and the ability to modulate enzymes involved in neuroinflammation and neurodegeneration, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[3][8]

Data Presentation: Illustrative Quantitative Data Summaries

The following tables are templates for summarizing the quantitative data that would be generated from the proposed in vitro screening assays.

Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)

Cell LineCompoundDoxorubicin (Positive Control)
MCF-7[Experimental Value][Reference Value]
HepG2[Experimental Value][Reference Value]
PC3[Experimental Value][Reference Value]
NIH/3T3[Experimental Value][Reference Value]

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Bacterial StrainCompoundCiprofloxacin (Positive Control)
Staphylococcus aureus[Experimental Value][Reference Value]
Escherichia coli[Experimental Value][Reference Value]
Pseudomonas aeruginosa[Experimental Value][Reference Value]

Table 3: Enzyme Inhibition Assays (IC50 Values in µM)

Enzyme TargetCompoundPositive Control Inhibitor
Topoisomerase II[Experimental Value]Etoposide
DNA Gyrase[Experimental Value]Ciprofloxacin
Acetylcholinesterase[Experimental Value]Galantamine
BACE1[Experimental Value]Verubecestat
GSK3β[Experimental Value]CHIR-99021

Experimental Protocols

General Cell Culture

Cancer cell lines (e.g., MCF-7, HepG2, PC3) and a non-cancerous cell line (e.g., NIH/3T3) will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a twofold serial dilution of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).

  • Include positive (bacterial suspension without compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Topoisomerase II Inhibition Assay
  • Utilize a commercial Topoisomerase II inhibition assay kit.

  • The assay typically measures the relaxation of supercoiled plasmid DNA by Topoisomerase II.

  • Incubate supercoiled DNA with human Topoisomerase II in the presence of varying concentrations of the test compound and a known inhibitor (e.g., etoposide).

  • Analyze the different forms of plasmid DNA (supercoiled, relaxed, linear) by agarose gel electrophoresis.

  • Quantify the inhibition of enzyme activity by densitometry of the gel bands.

DNA Gyrase Inhibition Assay
  • Use a commercial DNA gyrase inhibition assay kit.

  • This assay measures the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Incubate relaxed plasmid DNA with E. coli DNA gyrase in the presence of various concentrations of the test compound and a known inhibitor (e.g., ciprofloxacin).

  • Separate the supercoiled and relaxed DNA by agarose gel electrophoresis.

  • Determine the level of inhibition by quantifying the amount of supercoiled DNA.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • The assay is performed in a 96-well plate.

  • Add AChE enzyme solution, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the test compound to the wells.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizations: Diagrams of Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary In Vitro Screening cluster_secondary Secondary Assays (for active compounds) cluster_data Data Analysis Compound 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antibacterial Antibacterial Assay (MIC) Compound->Antibacterial Enzyme Enzyme Inhibition (Topoisomerase, AChE) Compound->Enzyme Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Analysis IC50 / MIC Determination Structure-Activity Relationship Antibacterial->Analysis Mechanism Mechanism of Action Studies Enzyme->Mechanism Apoptosis->Analysis CellCycle->Analysis Mechanism->Analysis

Caption: A flowchart illustrating the proposed in vitro screening workflow for the target compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Compound Quinolinone Derivative Compound->PI3K Inhibition Compound->Akt Inhibition antibacterial_mechanism cluster_bacterium Bacterial Cell Compound Quinolinone Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibition Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Relaxation Topoisomerase_IV->Supercoiled_DNA Decatenation Replication DNA Replication Supercoiled_DNA->Replication Cell_Division Cell Division Replication->Cell_Division

References

An In-depth Technical Guide on the Mechanism of Action of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a quinolone alkaloid that has been isolated from the plant genus Cnidium.[1] This compound has demonstrated noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen of clinical concern. This technical guide aims to provide a comprehensive overview of the available information regarding its mechanism of action, supported by quantitative data and generalized experimental protocols. Due to the limited specific research on this particular molecule, the proposed mechanism is largely inferred from the well-established action of the broader quinolinone class of antibacterial agents.

Core Compound Profile
IUPAC Name 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-
Synonyms 1-methyl-2-[(5Z)-undec-5-en-1-yl]quinolin-4(1H)-one
Compound Type Quinolone Alkaloid
Natural Source Cnidium spp.[1]
Known Biological Activity Anti-MRSA activity[1][2]

Quantitative Data: In Vitro Anti-MRSA Activity

The primary quantitative data available for 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- pertains to its minimum inhibitory concentration (MIC) against two strains of MRSA.

MRSA StrainMIC Value
ATCC 3359132 μg/mL[1]
ATCC 2592316 μg/mL[1]

Proposed Mechanism of Action

While specific studies on the mechanism of action of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- are not extensively documented, its structural classification as a quinolinone provides a strong basis for its likely mode of antibacterial activity. Quinolones, as a class, are known to interfere with bacterial DNA synthesis.[3] This interference is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of quinolones is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for DNA replication and transcription.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, such as Staphylococcus aureus, the main target is topoisomerase IV. This enzyme is crucial for decatenating replicated circular DNA chromosomes, allowing them to segregate into daughter cells upon cell division.

Given that the documented activity of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is against MRSA (a Gram-positive bacterium), it is highly probable that its primary mechanism of action involves the inhibition of topoisomerase IV.

Signaling Pathway and Molecular Interaction

The following diagram illustrates the generalized mechanism of action for quinolone antibiotics against Gram-positive bacteria.

quinolone_mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV inhibits Decatenated_Chromosomes Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_Chromosomes decatenates Apoptosis Bacterial Cell Death Topoisomerase_IV->Apoptosis inhibition leads to DNA_Replication DNA Replication Catenated_Chromosomes Catenated Daughter Chromosomes DNA_Replication->Catenated_Chromosomes Catenated_Chromosomes->Topoisomerase_IV target for Cell_Division Cell Division Decatenated_Chromosomes->Cell_Division

Caption: Proposed mechanism of action of quinolones in Gram-positive bacteria.

Experimental Protocols

The following provides a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound, which is the basis for the quantitative data presented.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for assessing the in vitro antimicrobial susceptibility of a compound.

1. Materials and Reagents:

  • Test compound: 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

  • Bacterial strain: Methicillin-resistant Staphylococcus aureus (e.g., ATCC 33591 or ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only)

  • Solvent for the test compound (e.g., DMSO), sterile

2. Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound dilutions, the positive control, and the growth control (broth with bacteria but no compound). The final volume in each well will be 100 µL.

  • Controls:

    • Positive Control: A well containing a known antibiotic to ensure the bacteria are susceptible.

    • Growth Control: A well containing only broth and the bacterial inoculum to ensure the bacteria are viable.

    • Sterility Control: A well containing only uninoculated broth to check for contamination.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.

Experimental Workflow Diagram

MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Standardized Bacteria B->D C Prepare and Standardize Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 16-20 hours D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a natural product with demonstrated antibacterial activity against MRSA. While its specific mechanism of action has not been empirically determined, it is strongly presumed to function as a typical quinolone antibiotic by inhibiting bacterial topoisomerase IV.

Further research is warranted to elucidate the precise molecular interactions and to confirm this proposed mechanism. Key future experiments would include:

  • Enzyme Inhibition Assays: Directly testing the inhibitory activity of the compound against purified bacterial DNA gyrase and topoisomerase IV.

  • Macromolecular Synthesis Assays: Investigating the effect of the compound on DNA, RNA, and protein synthesis in MRSA to confirm that DNA synthesis is the primary process being inhibited.

  • Resistance Studies: Attempting to generate resistant mutants and sequencing the genes for DNA gyrase and topoisomerase IV to identify potential mutations in the drug-binding sites.

Such studies would provide a more definitive understanding of the mechanism of action of this promising anti-MRSA compound and could guide the development of novel, more potent quinolone antibiotics.

References

An In-depth Technical Guide to 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural quinolinone alkaloid, 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. It details its natural origins, provides a representative methodology for its isolation and characterization, and discusses its known biological activities, with a focus on its potential as an antibacterial agent.

Natural Sources

1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is an alkaloid found primarily within the plant kingdom, specifically in species belonging to the Rutaceae family. The principal genera known to produce this compound are Euodia and its reclassified genus, Tetradium.

Initial indications also pointed towards the Cnidium genus; however, extensive phytochemical literature on common species like Cnidium monnieri focuses predominantly on coumarins and does not substantiate the presence of this specific quinolinone alkaloid.[1][2][3][4][5] Therefore, the most reliably documented sources are:

  • Tetradium ruticarpum (formerly Euodia ruticarpa)[6]

  • Euodia Bodinieri [6]

  • Euodia Officinalis [6]

These plants have a history of use in traditional medicine, and their phytochemical investigation has led to the isolation of numerous bioactive alkaloids, including the subject of this guide.

Isolation and Characterization

While a singular, comprehensive protocol for the isolation of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is not detailed in a single publication, a representative methodology can be constructed based on the successful isolation of structurally similar quinolone alkaloids from Tetradium ruticarpum (formerly Euodia ruticarpa).[7] High-speed counter-current chromatography (HSCCC) has been shown to be an effective technique for the separation of these compounds.[7]

General Experimental Workflow

The isolation process typically involves extraction from the plant material, followed by chromatographic separation and purification.

Isolation_Workflow Plant Dried Fruits of Tetradium ruticarpum Extraction Extraction (e.g., 95% Ethanol or Petroleum Ether) Plant->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Fractionation Fraction Collection HSCCC->Fractionation Purification Further Purification (e.g., Preparative HPLC) Fractionation->Purification Pure_Compound 1-methyl-2-(5Z)-5-undecen-1-yl -4(1H)-quinolinone Purification->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis Anti_MRSA_Pathway Compound 1-methyl-2-alkyl- 4(1H)-quinolinone Inhibition1 Inhibition Compound->Inhibition1 Inhibition2 Inhibition Compound->Inhibition2 Target1 DNA Gyrase / Topoisomerase IV Process1 DNA Replication & Supercoiling Target1->Process1 Target2 FtsZ Protein Process2 Cell Division (Z-ring formation) Target2->Process2 Outcome1 DNA Damage Process1->Outcome1 Outcome2 Blocked Cytokinesis Process2->Outcome2 Inhibition1->Process1 Inhibition2->Process2 Death Bacterial Cell Death Outcome1->Death Outcome2->Death

References

Technical Guide: Physicochemical Properties of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the quinolinone alkaloid, 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted properties from computational models and outlines general experimental protocols for their determination. Additionally, it includes information on the compound's known biological activity and natural sources, along with standardized workflows relevant to its study.

Introduction

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a quinolone alkaloid that has been identified in various plant species.[1] The quinolinone core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This particular compound has garnered interest for its antibacterial properties. A thorough understanding of its physicochemical characteristics is crucial for its potential development as a therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- are not extensively available in the public domain. However, computational predictions provide valuable estimates for several key parameters. The following table summarizes these predicted properties.

Table 1: Predicted Physicochemical Properties of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

PropertyPredicted Value
Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol [1]
XlogP 6.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 9[1]
Topological Polar Surface Area 20.3 Ų[1]
Heavy Atom Count 23[1]
Molecular Complexity 424[1]
Monoisotopic Mass 311.225 g/mol [1]
LogS (ESOL) -6.16[1]

Biological Activity and Natural Sources

Antibacterial Activity

This quinolinone derivative has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). The reported minimum inhibitory concentration (MIC) values are 32 μg/mL against the ATCC 33591 strain and 16 μg/mL against the ATCC 25923 strain.

Natural Occurrences

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- has been identified as a phytochemical in the following plant species:

  • Euodia bodinieri[1]

  • Euodia officinalis[1]

  • Euodia ruticarpa[1]

  • Tetradium ruticarpum[1]

Experimental Protocols

The following sections describe general, standardized experimental methodologies for determining the key physicochemical properties of organic compounds like 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method [2][3][4][5][6]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heated block and a means of slowly and controllably increasing the temperature is used. The apparatus should have a viewport for observing the sample.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised rapidly to about 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Determination of Aqueous Solubility

Solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method [7][8][9]

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method [10][11][12]

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically at a pH where the compound is in its neutral form) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and agitated until partitioning equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV/MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate standardized workflows relevant to the study of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-.

Workflow for Physicochemical Property Determination

G cluster_0 Physicochemical Property Determination A Compound Synthesis or Isolation B Purity Assessment (e.g., NMR, LC-MS) A->B C Melting Point Determination B->C D Solubility (Shake-Flask) B->D E LogP (Shake-Flask) B->E F pKa Determination (Potentiometric or Spectrophotometric) B->F G Data Analysis and Reporting C->G D->G E->G F->G G cluster_1 Antibacterial Activity Screening A Prepare Stock Solution of Test Compound C Primary Screening (e.g., Disk Diffusion Assay) A->C B Prepare Bacterial Inoculum (e.g., MRSA) B->C D Measure Zone of Inhibition C->D E If Active: Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) D->E F Determine Minimum Bactericidal Concentration (MBC) E->F G Data Analysis and Interpretation F->G G cluster_2 Natural Product Isolation A Plant Material Collection and Preparation B Solvent Extraction A->B C Crude Extract B->C D Fractionation (e.g., Column Chromatography) C->D E Bioassay-Guided Fractionation D->E F Isolation of Pure Compound (e.g., HPLC) D->F E->F G Structure Elucidation (NMR, MS, etc.) F->G

References

"toxicology profile of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific toxicological data has been found for 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone in publicly available scientific literature. This document provides a toxicological profile for the broader class of 2-alkyl-4(1H)-quinolinones based on available data for structurally related compounds. The information herein should be used for research and informational purposes only and does not constitute a formal safety assessment for 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone.

Introduction

Quinolone alkaloids are a class of heterocyclic compounds found in various plants, bacteria, and fungi. The 4(1H)-quinolinone core structure is a common scaffold in many biologically active molecules, including several approved drugs. 2-alkyl-4(1H)-quinolinones are a subclass characterized by an alkyl chain at the 2-position of the quinolinone ring. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anticancer, and quorum sensing modulatory effects. However, the potential toxicity of this class of compounds is a critical aspect of their overall pharmacological profile. This technical guide summarizes the available toxicological data on 2-alkyl-4(1H)-quinolinones and related derivatives, focusing on cytotoxicity and genotoxicity.

Quantitative Toxicological Data

The available quantitative data on the toxicity of 2-alkyl-4(1H)-quinolinones and related compounds is limited. The following tables summarize the reported in vitro cytotoxicity data for various quinolinone derivatives.

Table 1: Cytotoxicity of 4-Hydroxyquinoline Derivatives against Colon Adenocarcinoma Cell Lines

Compound IDCell LineIC50 (µM)Reference
13a Colo 320 (resistant)8.19[1]
Colo 205 (sensitive)11.86[1]
13b Colo 320 (resistant)4.58[1]
Colo 205 (sensitive)8.1[1]
20 Colo 320 (resistant)4.61[1]
Colo 205 (sensitive)2.34[1]
21 Colo 205 (sensitive)16.54[1]
22 Colo 320 (resistant)12.29[1]
Colo 205 (sensitive)11.79[1]
26 Colo 320 (resistant)11[1]
Colo 205 (sensitive)12.63[1]
28 Colo 320 (resistant)14.08[1]
29 Colo 320 (resistant)9.86[1]

Data from a study on synthetic 4-hydroxyquinoline derivatives, some of which are structurally related to the 2-alkyl-4(1H)-quinolinone class.[1]

Table 2: Cytotoxicity of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines

Compound IDCell LineGI50 (µM)Reference
2 MDA-MB-468>100[2]
3 MDA-MB-4688.73[2]
MCF-78.22[2]
4 MDA-MB-46811.01[2]
MCF-751.57[2]
5 MDA-MB-4688.73[2]
6 MDA-MB-46811.47[2]
7 MDA-MB-46812.85[2]
8 MDA-MB-46814.09[2]

Data from a study on synthetic 4-aminoquinoline derivatives.[2] While not 4(1H)-quinolinones, this data provides insight into the cytotoxic potential of the broader quinoline class.

Genotoxicity Profile

The genotoxic potential of quinoline derivatives is highly dependent on their substitution patterns. Some quinolones have been shown to be mutagenic in bacterial assays like the Ames test, often requiring metabolic activation.[3][4] For example, eight quinolones tested in the Ames Salmonella TA102 assay all induced reverse mutations.[3][4] The genotoxicity of quinolones is often linked to their ability to induce the SOS response in bacteria, which is a cellular response to DNA damage.[3][4]

While some quinoline compounds are potent genotoxins, such as 4-nitroquinoline-1-oxide, others like quinoline itself and 8-hydroxyquinoline have shown no significant genotoxic effects in some in vivo studies. The genotoxicity of 2-alkyl-4(1H)-quinolinones as a specific class has not been extensively studied.

Mechanisms of Toxicity

The precise mechanisms of toxicity for 2-alkyl-4(1H)-quinolinones are not well-elucidated. However, based on studies of related quinolone compounds, potential mechanisms may include:

  • DNA Damage: As indicated by positive results in genotoxicity assays, some quinolones can directly or indirectly damage DNA.

  • Inhibition of Topoisomerases: Some quinolone-based compounds are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This can lead to breaks in the DNA and ultimately cell death.

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is another potential mechanism of toxicity for some heterocyclic compounds, leading to cellular damage.

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the assessment of 2-alkyl-4(1H)-quinolinones are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-alkyl-4(1H)-quinolinone) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add test compound at various concentrations incubate_overnight->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Genotoxicity Assessment: SOS Chromotest

The SOS Chromotest is a bacterial short-term assay for detecting genotoxicity. It is a colorimetric assay that measures the induction of the SOS response in Escherichia coli in response to DNA damage.

Protocol:

  • Bacterial Culture: Grow a specific strain of E. coli (e.g., PQ37) to the exponential phase.

  • Compound Exposure: In a 96-well plate, mix the bacterial culture with various concentrations of the test compound, a positive control (a known genotoxin), and a negative control. An S9 fraction can be added for metabolic activation.

  • Incubation: Incubate the plate for a few hours to allow for the induction of the SOS response and the expression of the reporter gene (e.g., β-galactosidase).

  • Enzyme Assay: Add a chromogenic substrate for the reporter enzyme (e.g., ONPG for β-galactosidase).

  • Absorbance Measurement: Measure the absorbance at two wavelengths to determine both the enzymatic activity (genotoxicity) and the bacterial growth (cytotoxicity).

  • Data Analysis: Calculate the induction factor (IF) for each concentration. A dose-dependent increase in the IF above a certain threshold indicates a positive genotoxic response.

SOS_Chromotest_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis grow_bacteria Grow E. coli to exponential phase mix_reagents Mix bacteria, test compound, and controls in 96-well plate grow_bacteria->mix_reagents incubate Incubate for several hours mix_reagents->incubate add_substrate Add chromogenic substrate incubate->add_substrate measure_absorbance Measure absorbance for genotoxicity and cytotoxicity add_substrate->measure_absorbance calculate_if Calculate Induction Factor (IF) measure_absorbance->calculate_if interpret_results Interpret genotoxic potential calculate_if->interpret_results

Caption: Workflow of the SOS Chromotest for genotoxicity assessment.

Conclusion

The toxicological profile of 2-alkyl-4(1H)-quinolinones is not well-established, and there is a significant lack of data for the specific compound 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. Based on the available information for structurally related quinolinone derivatives, this class of compounds exhibits a range of cytotoxic activities against cancer cell lines. The genotoxic potential of quinolones is variable and highly dependent on the specific chemical structure. Further studies, including in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute and chronic toxicity studies, are necessary to establish a comprehensive toxicological profile for 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone and other members of the 2-alkyl-4(1H)-quinolinone class. The experimental protocols and workflows provided in this guide offer a framework for conducting such essential toxicological evaluations.

References

Methodological & Application

Application Note: HPLC Analysis of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-QM001

Introduction

1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is a quinolinone derivative. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds and pharmaceuticals.[1] Accurate and robust analytical methods are therefore essential for the purity determination, quantification, and quality control of quinolinone-based compounds in research, development, and manufacturing settings. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. The described protocol is intended as a starting point and may require further optimization for specific matrices or analytical goals.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with a working knowledge of HPLC techniques.

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of the target compound.

1. Materials and Reagents

  • Analytes: 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone reference standard

  • Solvents:

    • Acetonitrile (HPLC grade or higher)

    • Methanol (HPLC grade or higher)

    • Water (HPLC grade, deionized and filtered)

  • Buffers and Additives:

    • Phosphoric acid (ACS grade or higher)

    • Ammonium acetate (HPLC grade or higher)

    • Formic acid (LC-MS grade, if applicable)

  • Sample Preparation Solvents: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a good starting point.

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is often beneficial for basic compounds.[2]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be: 0-2 min: 5% B2-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm or by scanning the UV spectrum of the analyte to determine the wavelength of maximum absorbance.[3]
Injection Volume 10 µL
Run Time Approximately 30 minutes

3. Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of the 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone reference standard.

    • Dissolve the standard in the sample preparation solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • For bulk drug substance, dissolve a known amount in the sample preparation solvent to achieve a concentration within the calibration range.

    • For formulated products or complex matrices, an extraction step may be necessary. Ultrasonication with a suitable solvent like acetonitrile can be an effective extraction method.[3] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may also be employed for sample clean-up and concentration.[4]

    • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.

4. Data Analysis and Quantification

  • Identify the peak corresponding to 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone based on its retention time, which should be consistent with the reference standard.

  • Create a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.999 is generally considered acceptable.

  • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Method Optimization

The provided protocol is a starting point. For optimal performance, the following parameters may need to be adjusted:

  • Mobile Phase Composition: The ratio of aqueous to organic solvent will influence the retention time. Adjusting the gradient slope can improve the separation of impurities. The use of different organic modifiers (e.g., methanol instead of acetonitrile) can alter selectivity.[5]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape and retention of ionizable compounds like quinolinones.[5] Experimenting with different acidic or basic additives (e.g., formic acid, ammonium acetate) may be necessary.

  • Column Chemistry: While a C18 column is a good starting point, other stationary phases (e.g., C8, Phenyl-Hexyl) can be tested to achieve the desired separation.

  • Detection Wavelength: Using a PDA detector to determine the wavelength of maximum absorbance for the target compound will maximize sensitivity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Extract Extract (Samples) Dissolve->Extract Filter Filter (0.45 µm) Dilute->Filter Extract->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC analysis workflow from sample preparation to data quantification.

Summary of Quantitative Data Presentation

The quantitative results of the HPLC analysis should be summarized in a clear and concise table.

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)% Purity (if applicable)
Standard 11.0N/A
Standard 25.0N/A
Standard 310.0N/A
Standard 425.0N/A
Standard 550.0N/A
Standard 6100.0N/A
Sample 1
Sample 2
...

Disclaimer: This application note provides a general guideline. It is the user's responsibility to validate the method for their specific application and to ensure compliance with all relevant regulatory requirements.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a quinolone alkaloid that has been isolated from plants of the Cnidium genus.[1][2] This class of compounds is of significant interest to the scientific community due to the well-established broad-spectrum antibacterial activity of quinolones.[1][2] The primary mechanism of action for many quinolone-based antimicrobials involves the inhibition of bacterial DNA synthesis through the targeting of essential enzymes, DNA gyrase and topoisomerase IV. This interference with DNA replication and repair ultimately leads to bacterial cell death. This document provides detailed protocols for determining the antimicrobial susceptibility of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- against relevant bacterial strains, with a focus on methicillin-resistant Staphylococcus aureus (MRSA), against which it has shown activity.[1][2]

Antimicrobial Activity

Preliminary studies have demonstrated the inhibitory effects of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- against MRSA. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined for two specific MRSA strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- against MRSA Strains

Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus (ATCC 33591)32
Staphylococcus aureus (ATCC 25923)16

Note: The referenced source for the MIC against ATCC 25923 indicates 16 µM/mL, which is likely a typographical error and has been interpreted as 16 µg/mL for consistency and practical relevance in this context.[1][2]

Proposed Mechanism of Action

The antimicrobial activity of quinolone compounds is primarily attributed to their ability to disrupt bacterial DNA replication. They form a stable complex with DNA and the bacterial enzymes DNA gyrase and topoisomerase IV, which are crucial for relieving topological stress in DNA during replication and transcription. By trapping these enzymes in a state where they have cleaved the DNA but cannot reseal it, quinolones introduce double-strand breaks into the bacterial chromosome, ultimately leading to cell death.

G cluster_quinolone Quinolone Action cluster_bacterial_cell Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Topo_IV Topoisomerase IV Quinolone->Topo_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Inhibits Topo_IV->DNA_Replication Inhibits DS_Breaks Double-Strand Breaks DNA_Replication->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Proposed mechanism of action for quinolone compounds.

Experimental Protocols

The following is a detailed protocol for determining the MIC of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- using the broth microdilution method. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document, which provides a standardized procedure for antimicrobial susceptibility testing of bacteria that grow aerobically.

Protocol: Broth Microdilution for MIC Determination

1. Materials

  • 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- stock solution (e.g., in dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213 for quality control, and test strains such as MRSA ATCC 33591 and ATCC 25923)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

2. Preparation of Reagents

  • Compound Stock Solution: Prepare a stock solution of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- in a suitable solvent like DMSO at a high concentration (e.g., 1280 µg/mL).

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.

    • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. A common dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB) followed by a further dilution as per the well volume.

3. Assay Procedure

  • Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will create a gradient of the compound concentrations.

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension (prepared in step 2) to each well, bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only CAMHB (no compound, no bacteria).

    • Solvent Control: If the compound is dissolved in a solvent like DMSO, include a control with the highest concentration of the solvent used in the assay to ensure it does not inhibit bacterial growth.

    • Quality Control: Concurrently test a reference strain, such as S. aureus ATCC 29213, for which the expected MIC range of standard antibiotics is known.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- at which there is no visible growth of the bacteria. This can be more accurately determined using a microplate reader to measure the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading Stock Prepare Compound Stock Solution Dilution Serial Dilution of Compound in 96-Well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Controls Include Growth, Sterility, & QC Controls Inoculate->Controls Incubate Incubate at 35°C for 16-20 hours Controls->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is anticipated to be initiated at either the quinolinone core or the undecenyl side chain. The primary fragmentation pathways are expected to involve cleavages alpha to the nitrogen atom and the double bond within the side chain, as well as characteristic losses from the quinolinone ring.

A key fragmentation of N-methyl-4-quinolone involves the loss of 28 mass units, which corresponds to the loss of a carbon monoxide (CO) molecule from the molecular ion.[1][2] The molecular formula for 1-methyl-4(1H)-quinolinone is C10H9NO, with a molecular weight of 159.1846.[3]

The overall fragmentation pattern will be a composite of the fragmentation of the heterocyclic core and the aliphatic side chain.

Fragmentation_Pathway cluster_core Quinolinone Core Fragmentation cluster_sidechain Side Chain Fragmentation M Molecular Ion (M+) m/z = 325.24 M_CO Loss of CO [M-28]+ M->M_CO - CO M_CH3 Loss of CH3 [M-15]+ M->M_CH3 - CH3 Frag_alpha Alpha Cleavage m/z = 172 M->Frag_alpha α-cleavage Frag_allylic Allylic Cleavage m/z = 242 M->Frag_allylic allylic cleavage Frag_McLafferty McLafferty Rearrangement m/z = 173 M->Frag_McLafferty rearrangement Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Standards stock->working extraction Matrix Extraction (if needed) working->extraction lc Liquid Chromatography Separation extraction->lc ms Mass Spectrometry Detection lc->ms integration Peak Integration ms->integration fragmentation_analysis Fragmentation Analysis integration->fragmentation_analysis quantification Quantification fragmentation_analysis->quantification

References

Application Notes and Protocols for the Evaluation of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- in MRSA Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. The quinolone class of compounds has historically been effective against bacterial infections, primarily through the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. However, the emergence of resistance necessitates the development of novel quinolone derivatives with enhanced efficacy against resistant strains.

This document provides a comprehensive set of protocols for the evaluation of a novel quinolinone derivative, 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, as a potential anti-MRSA agent. The methodologies outlined herein cover the determination of antibacterial activity, inhibition of biofilm formation, and assessment of cytotoxicity. Furthermore, a potential mechanism of action is proposed and visualized, providing a framework for further mechanistic studies.

Data Presentation

The following tables present hypothetical data for 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- against various MRSA strains. These tables are intended to serve as a template for the presentation of experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- against MRSA Strains

Bacterial Strain4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
MRSA ATCC 4330021>64
MRSA USA30041>64
Clinical Isolate 122>64
Clinical Isolate 281>64

Table 2: Biofilm Inhibition by 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

MRSA StrainConcentration (µg/mL)Biofilm Inhibition (%)
MRSA ATCC 433001 (0.5x MIC)45
2 (1x MIC)78
4 (2x MIC)92
MRSA USA3002 (0.5x MIC)40
4 (1x MIC)72
8 (2x MIC)88

Table 3: Cytotoxicity of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- on Human Keratinocytes (HaCaT cells)

Concentration (µg/mL)Cell Viability (%)
1098
2595
5088
10075

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • MRSA strains (e.g., ATCC 43300, USA300, clinical isolates)

  • 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- stock solution (in DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (MHB with DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of each MRSA strain in sterile saline, adjusted to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension 1:100 in MHB to obtain a final inoculum of ~1.5 x 10^6 CFU/mL.

  • Prepare serial two-fold dilutions of the test compound and control antibiotic in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of ~7.5 x 10^5 CFU/mL and a final volume of 200 µL.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms.[2][3]

Materials:

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom tissue culture plates

  • MRSA strains

  • 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare an overnight culture of MRSA in TSB.

  • Dilute the overnight culture 1:100 in TSB with 1% glucose.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add 100 µL of the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the wells. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Fix the biofilms by air-drying the plate.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Wash the wells three times with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.[4][5]

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

  • Incubate the cells for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

Hypothetical Mechanism of Action

Quinolones are known to target bacterial DNA gyrase and topoisomerase IV.[6][7] This diagram illustrates the proposed inhibitory action of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- on DNA replication in MRSA.

G cluster_bacterium MRSA Cell Compound 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- DNAGyrase DNA Gyrase (GyrA/GyrB) Compound->DNAGyrase Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication DNAGyrase->Replication Essential for DNA->Replication CellDeath Cell Death Replication->CellDeath Blocked

Caption: Proposed inhibition of MRSA DNA gyrase by the compound.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing a novel anti-MRSA compound.

G Start Start: Novel Quinolinone Compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Biofilm Assess Biofilm Inhibition MIC->Biofilm Cytotoxicity Evaluate Cytotoxicity (e.g., MTT Assay) MIC->Cytotoxicity Mechanism Investigate Mechanism of Action (e.g., DNA Gyrase Assay) Biofilm->Mechanism Cytotoxicity->Mechanism Results Analyze and Report Data Mechanism->Results

Caption: Workflow for evaluating a novel anti-MRSA compound.

References

Application Notes and Protocols for Fluorescence Microscopy with 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent fluorescence of some quinolinone derivatives, or the ability to induce fluorescence through structural modification, makes them attractive candidates for the development of fluorescent probes for bio-imaging applications.[1][2] These probes can be instrumental in studying cellular processes, tracking the localization of bioactive molecules, and elucidating mechanisms of action.[1]

This document provides detailed application notes and protocols for the use of fluorescent analogs of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone in fluorescence microscopy. While specific fluorescence data for this particular compound is not extensively available in the current literature, this guide is based on the well-documented fluorescent properties of structurally related quinolinone derivatives and general protocols for live-cell imaging with small-molecule probes. It is intended to provide a robust framework for researchers to design and execute fluorescence microscopy experiments using novel fluorescent analogs of this quinolinone.

Data Presentation: Fluorescent Properties of Related Quinolinone Analogs

The fluorescence properties of quinolinone derivatives can be tuned by modifying their chemical structure. For instance, the addition of an N-dimethyl group to a quinoline moiety has been shown to induce fluorescence, enabling the tracking of the molecule within cells. The table below summarizes the photophysical properties of several reported fluorescent quinolinone analogs to provide an expected range of excitation and emission wavelengths.

Compound/Analog TypeExcitation (λex)Emission (λem)Quantum Yield (ΦF)Notes
N-dimethyl aminosteroid quinoline analog (RM-581-Fluo)357 nm / 470 nm447 nm / 525 nmNot ReportedAccumulates in the endoplasmic reticulum.[1]
2-aryl-3-hydroxyquinolin-4(1H)-one-carboxamides~350-400 nm~450-550 nmNot ReportedExhibit dual emission due to excited state intramolecular proton transfer (ESIPT).
Trifluoromethylated quinoline-phenol Schiff bases~350-400 nm~420-550 nm0.12 - 0.85Quantum yield and Stokes shift are solvent-dependent.[4]
7-(diethylamino)quinolin-2(1H)-one derivatives~410-430 nm~450-500 nm0.03 (increases upon binding to cucurbit[2]uril)Aza-analogs of coumarins.[5]
Push-pull type amino-quinoline derivatives~400 nm~470-590 nmUp to 0.57Exhibit fluorescent solvatochromism.[2]

Experimental Protocols

Protocol 1: General Live-Cell Imaging with Fluorescent Quinolinone Analogs

This protocol outlines the general steps for labeling and imaging live cells with a fluorescent 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone analog.

Materials:

  • Fluorescent quinolinone analog (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (e.g., HeLa, MCF-7)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets

Procedure:

  • Cell Seeding:

    • One to two days prior to the experiment, seed the cells of interest onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.

    • Incubate the cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the fluorescent quinolinone analog in a suitable solvent like DMSO (e.g., 1-10 mM).

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 1-50 µM. It is recommended to perform a concentration titration to find the lowest concentration that gives a sufficient signal-to-noise ratio while minimizing potential cytotoxicity.

  • Cell Labeling:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling solution to the cells and incubate for a specific period (e.g., 30 minutes to 4 hours) at 37°C. The optimal incubation time will depend on the specific analog and cell type and should be determined experimentally.

  • Washing:

    • After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells. For short-term imaging, a buffered salt solution (e.g., HBSS) can be used. For longer time-lapse experiments, use a complete culture medium, preferably without phenol red to reduce background fluorescence.

    • Place the dish or coverslip on the stage of the fluorescence microscope.

    • Use the appropriate excitation and emission filters based on the known spectral properties of the fluorescent analog (refer to the data table for guidance).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Co-localization with Organelle-Specific Dyes

To determine the subcellular localization of the fluorescent quinolinone analog, co-staining with commercially available organelle-specific fluorescent dyes can be performed.

Materials:

  • Fluorescent quinolinone analog

  • Organelle-specific dye (e.g., ER-Tracker™, MitoTracker™, LysoTracker™)

  • Materials from Protocol 1

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Co-labeling:

    • The labeling procedure will depend on the specific organelle tracker used. Follow the manufacturer's instructions for the organelle-specific dye. In some cases, co-incubation of the quinolinone analog and the organelle tracker is possible. In other cases, sequential labeling may be necessary.

  • Follow steps 4 and 5 from Protocol 1.

  • Image Acquisition:

    • Acquire images in separate channels for the quinolinone analog and the organelle-specific dye.

    • Merge the images to visualize the degree of co-localization. Quantitative co-localization analysis can be performed using appropriate imaging software.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Live-Cell Imaging cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging A Seed cells on glass-bottom dish B Culture to 50-70% confluency A->B D Wash cells with PBS B->D C Prepare labeling solution with fluorescent quinolinone analog E Incubate cells with labeling solution C->E D->E F Wash cells to remove unbound probe E->F G Add imaging medium F->G H Mount on fluorescence microscope G->H I Acquire images H->I J Analyze data I->J

Caption: Workflow for live-cell imaging with fluorescent quinolinone analogs.

Signaling_Pathway Hypothetical Signaling Pathway Investigation cluster_stimulus Stimulus cluster_cell Cellular Response Stim External Stimulus (e.g., Growth Factor) Receptor Membrane Receptor Stim->Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Probe Fluorescent Quinolinone Analog (Inhibitor) Probe->Kinase2 Inhibition

Caption: Investigating a hypothetical signaling pathway with a fluorescent quinolinone analog.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-alkyl-4(1H)-quinolinones?

A1: The Conrad-Limpach-Knorr synthesis is a widely employed method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4(1H)-quinolinones).[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester.[1] The regioselectivity, favoring the 4-quinolone over the 2-quinolone isomer, is influenced by the reaction temperature.[3][4]

Q2: What are the key steps in the synthesis of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone?

A2: A plausible synthetic route involves three main stages:

  • Synthesis of the β-ketoester precursor: This involves incorporating the (5Z)-5-undecenyl side chain.

  • Conrad-Limpach cyclization: Reaction of N-methylaniline with the synthesized β-ketoester to form the 4-quinolinone core.

  • Purification: Isolation and purification of the final product.

Q3: How does temperature affect the Conrad-Limpach synthesis?

A3: Temperature is a critical factor for regioselectivity. Lower temperatures (e.g., room temperature) favor the kinetic product, leading to the 4-quinolone, while higher temperatures (e.g., >140°C) can favor the thermodynamic product, the 2-quinolone.[3][4] For the thermal cyclization step to form the 4-hydroxyquinoline, high temperatures (often above 250°C) are typically required.[5]

Q4: What are the challenges associated with the N-methylation step?

A4: If the synthesis starts with aniline and the N-methylation is performed on the quinolinone ring, challenges can include incomplete methylation, O-methylation as a side reaction, and the need for strong bases and alkylating agents. A more direct approach is to use N-methylaniline as the starting material in the Conrad-Limpach reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the Conrad-Limpach cyclization step - Inappropriate solvent with a boiling point that is too low.- Reaction temperature is not optimal.- Incomplete formation of the Schiff base intermediate.- Decomposition of starting materials or products at high temperatures.- Use a high-boiling point, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene.[5]- Optimize the reaction temperature; yields generally improve with solvents boiling above 250°C.[5]- Ensure the initial condensation to the Schiff base is complete before thermal cyclization.- Minimize reaction time at high temperatures to prevent degradation.
Formation of the 2-quinolinone isomer - The reaction conditions favor the thermodynamic product (Knorr synthesis).[1][3]- Maintain a lower temperature during the initial condensation of N-methylaniline and the β-ketoester to favor the kinetic 4-quinolone product.[4]
Side reactions and impurity formation - Presence of moisture or impurities in starting materials or solvents.- Oxidation of the aniline starting material.- Self-condensation of the β-ketoester.- Use freshly distilled starting materials and dry solvents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Add the β-ketoester slowly to the aniline to minimize self-condensation.
Difficulty in purification of the final product - The product may be an oil or a low-melting solid.- Similar polarity of the product and byproducts.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient).- Consider crystallization from a suitable solvent or solvent mixture.- HPLC may be necessary for achieving high purity.[6]
Isomerization of the (Z)-double bond in the side chain - Harsh acidic or basic conditions.- High temperatures for prolonged periods.- Use milder reaction conditions where possible.- Minimize the duration of high-temperature steps.- Analyze the product by ¹H NMR to confirm the stereochemistry of the double bond.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-oxo-8(Z)-tetradecenoate (β-ketoester Precursor)

This protocol describes a plausible route for the synthesis of the required β-ketoester via a Claisen condensation.

  • Materials:

    • Ethyl acetate

    • Sodium ethoxide

    • Ethyl (Z)-6-dodecenoate

    • Diethyl ether (anhydrous)

    • Hydrochloric acid (1 M)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous diethyl ether.

    • Add ethyl acetate dropwise to the stirred solution under a nitrogen atmosphere.

    • Add ethyl (Z)-6-dodecenoate dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, carefully acidify the reaction mixture with 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 3-oxo-8(Z)-tetradecenoate.

Protocol 2: Conrad-Limpach Synthesis of 2-(5Z)-5-undecen-1-yl-4-hydroxyquinoline
  • Materials:

    • Aniline

    • Ethyl 3-oxo-8(Z)-tetradecenoate

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

    • Mineral oil or Dowtherm A

  • Procedure:

    • Step A: Formation of the Enamine Intermediate

      • In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve aniline and ethyl 3-oxo-8(Z)-tetradecenoate in toluene.

      • Add a catalytic amount of p-toluenesulfonic acid.

      • Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the enamine.

      • Remove toluene under reduced pressure.

    • Step B: Thermal Cyclization

      • Add a high-boiling solvent (e.g., mineral oil) to the crude enamine.

      • Heat the mixture to 250-260°C for 30-60 minutes. Monitor the reaction by TLC.

      • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

      • Filter the crude product and wash with hexane to remove the high-boiling solvent.

      • Recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 2-(5Z)-5-undecen-1-yl-4-hydroxyquinoline.

Protocol 3: N-methylation of 2-(5Z)-5-undecen-1-yl-4-hydroxyquinoline
  • Materials:

    • 2-(5Z)-5-undecen-1-yl-4-hydroxyquinoline

    • Sodium hydride (NaH)

    • Methyl iodide (CH₃I)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.

    • Add a solution of 2-(5Z)-5-undecen-1-yl-4-hydroxyquinoline in anhydrous DMF dropwise at 0°C.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the mixture to 0°C and add methyl iodide dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone.

Data Summary

Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline in Conrad-Limpach Synthesis
SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21241
Propyl Benzoate23155
Isobutyl Benzoate24166
Mineral Oil>300~95
1,2,4-Trichlorobenzene214High
2-Nitrotoluene222High

Note: Data is generalized from a study on 4-hydroxyquinoline synthesis and illustrates the trend of increasing yield with higher boiling point solvents.[5]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_core Quinolinone Core Formation cluster_final Final Modification & Purification ethyl_acetate Ethyl Acetate claisen Claisen Condensation ethyl_acetate->claisen ethyl_dodecenoate Ethyl (Z)-6-dodecenoate ethyl_dodecenoate->claisen beta_ketoester Ethyl 3-oxo-8(Z)-tetradecenoate claisen->beta_ketoester conrad_limpach Conrad-Limpach Cyclization beta_ketoester->conrad_limpach aniline Aniline aniline->conrad_limpach hydroxyquinoline 4-Hydroxyquinoline Intermediate conrad_limpach->hydroxyquinoline methylation N-Methylation hydroxyquinoline->methylation purification Purification methylation->purification final_product 1-methyl-2-(5Z)-5-undecen-1-yl -4(1H)-quinolinone purification->final_product

Caption: Overall workflow for the synthesis of the target quinolinone.

Troubleshooting_Yield start Low Yield Observed check_cyclization Check Cyclization Step? start->check_cyclization check_purity Check Starting Material Purity? check_cyclization->check_purity No temp Temperature too low? check_cyclization->temp Yes check_isomer Is 2-Quinolinone Isomer Present? check_purity->check_isomer No purify_sm Purify/Distill Starting Materials check_purity->purify_sm Yes lower_temp Lower Initial Condensation Temp. check_isomer->lower_temp Yes solvent Solvent BP too low? temp->solvent No increase_temp Increase Temperature (>250°C) temp->increase_temp Yes change_solvent Use High-Boiling Solvent (e.g., Mineral Oil) solvent->change_solvent Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

"degradation of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. The information is based on the general behavior of 4-quinolinone derivatives, as specific degradation data for this compound is not extensively published. Users should adapt these guidelines to their specific experimental contexts.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone in solution.

Observed Issue Potential Cause Recommended Action
Unexpectedly low compound concentration or loss of activity over a short period. Photodegradation: The 4-quinolinone core is known to be light-sensitive, which can lead to rapid degradation upon exposure to UV or even ambient room light.[1][2]1. Prepare and handle all solutions in a dark room or under amber/red light. 2. Store solutions in amber glass vials or containers wrapped in aluminum foil.[1] 3. Minimize exposure time to light during experimental procedures.
Appearance of new, unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical Degradation: This could be due to hydrolysis, oxidation, or photodegradation, resulting in one or more degradation products. The rate of degradation can be significantly influenced by pH.[3]1. Characterize Degradants: Use LC-MS to determine the mass of the unknown peaks and hypothesize potential structures (e.g., hydroxylated species, side-chain cleavage products). 2. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This can help confirm the identity of peaks seen in your experimental samples.
Poor reproducibility of experimental results. Inconsistent Sample Handling & Storage: Variations in light exposure, temperature, solution pH, and time between preparation and analysis can all contribute to variable degradation rates.1. Standardize Protocols: Ensure all experimental steps, from solution preparation to analysis, are strictly standardized. 2. Workflow Diagram: Implement a clear, standardized workflow for all users (see diagram below). 3. Analyze Freshly Prepared Solutions: Whenever possible, use solutions immediately after preparation to establish a baseline.
Precipitation of the compound in aqueous buffers. Low Aqueous Solubility: 4-quinolinone derivatives often exhibit limited solubility in water, which can be pH-dependent.[4]1. Determine Solubility: Experimentally determine the compound's solubility in your specific buffer system. 2. Use Co-solvents: Consider the use of a minimal amount of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring it does not interfere with your experiment. 3. Adjust pH: Evaluate if adjusting the pH of the buffer (if permissible for the experiment) improves solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for this compound in solution? A1: Based on the general class of 4-quinolinone alkaloids, the primary drivers are expected to be photodegradation from exposure to UV and ambient light[2], and pH-dependent hydrolysis . The unsaturated (5Z)-5-undecenyl side chain may also be susceptible to oxidation . The rate of photodegradation can be accelerated in the presence of substances that produce hydroxyl radicals.[3]

Q2: What are the optimal storage conditions for solutions of this compound? A2: To ensure stability, solutions should be stored:

  • Protected from light: Use amber vials or foil-wrapped containers.[1]

  • At low temperatures: Store at 4°C for short-term use (days) and -20°C or -80°C for long-term storage (weeks to months).

  • In an appropriate solvent: Use aprotic solvents like DMSO or acetonitrile for stock solutions. If aqueous buffers are required, prepare them fresh and consider the pH stability profile.

Q3: What are the likely degradation products? A3: While specific products for this molecule are uncharacterized, general studies on quinolines suggest potential degradation products could include:

  • Hydroxylated derivatives of the quinolinone ring (e.g., 2-hydroxyquinoline).[3]

  • Products resulting from the oxidation or cleavage of the undecenyl side chain.

  • In some cases, photodegradation can lead to the formation of dimers.[2]

Q4: Which analytical methods are suitable for monitoring the stability of this compound? A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[5] An ideal method should be able to separate the parent compound from all potential degradation products. LC-MS can be used concurrently to identify the mass of any new peaks that appear.

Q5: How can I proactively assess the stability of this compound for my specific application? A5: A forced degradation study is the standard approach. This involves subjecting the compound to harsh conditions (strong acid, strong base, high heat, oxidative stress, and intense light) to rapidly identify potential degradation pathways and create a robust analytical method for monitoring stability under normal conditions.

Experimental Protocols

Protocol 1: General HPLC Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the nonpolar parent compound from potentially more polar degradants.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: Ramp from 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 50% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of maximum absorbance for the 4-quinolinone chromophore (scan between 220-400 nm to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Procedure: Dilute the sample in the initial mobile phase composition. Run a blank (solvent), a reference standard of the pure compound, and the aged/stressed sample. Compare the peak area of the parent compound and observe any new peaks.

Protocol 2: Forced Degradation Study
  • Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 1N HCl to one sample. Heat at 60°C for 2-4 hours.

  • Base Hydrolysis: Add 1N NaOH to another sample. Heat at 60°C for 2-4 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a third sample. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a fourth sample (solid or in solution) at 80°C for 48 hours.

  • Photodegradation: Expose a fifth sample to direct UV light (e.g., 254 nm) or high-intensity visible light for 24-48 hours. A control sample should be kept in the dark under the same conditions.

  • Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples by the developed HPLC method to assess the percentage of degradation and the profile of the degradation products.

Visualizations

Troubleshooting_Workflow start Issue Observed: Unexpected Results or Degradation check_light Was the solution protected from light? start->check_light check_ph What is the pH of the solution? check_light->check_ph Yes action_light ACTION: Use amber vials, work in low light. Re-run experiment. check_light->action_light No check_temp How was the solution stored (Temp & Duration)? check_ph->check_temp Neutral action_ph ACTION: Consider pH stability. Buffer solution if necessary. check_ph->action_ph Acidic/Basic check_purity Was the initial compound pure? check_temp->check_purity Properly Stored action_temp ACTION: Store at -20°C or below. Use freshly prepared solutions. check_temp->action_temp RT / Long Term check_purity->start Yes, pure action_purity ACTION: Verify purity of starting material with a reference standard. check_purity->action_purity Uncertain conclusion Root Cause Identified action_light->conclusion action_ph->conclusion action_temp->conclusion action_purity->conclusion

Caption: A logical workflow for troubleshooting unexpected degradation.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., in DMSO) aliquot Aliquot into Vials for Each Condition prep_solution->aliquot acid Acid (HCl) aliquot->acid base Base (NaOH) aliquot->base oxid Oxidation (H₂O₂) aliquot->oxid light Photolytic (UV/Vis Light) aliquot->light thermal Thermal (Heat) aliquot->thermal control Control (Dark, RT) aliquot->control hplc HPLC-UV Analysis acid->hplc base->hplc oxid->hplc light->hplc thermal->hplc control->hplc lcms LC-MS Identification (for degradants) hplc->lcms If new peaks appear report Report Generation: Degradation %, Purity Plot hplc->report

Caption: Experimental workflow for a forced degradation stability study.

References

Technical Support Center: HPLC Separation of Quinolinone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC separation of quinolinone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating quinolinone isomers?

Separating quinolinone isomers is challenging due to their structural similarity. Positional isomers and stereoisomers (enantiomers and diastereomers) often have very similar physicochemical properties, leading to co-elution or poor resolution under standard HPLC conditions.[1] Chiral separations, in particular, require specialized chiral stationary phases (CSPs) or chiral mobile phase additives to resolve enantiomers, which are mirror images of each other and behave identically in an achiral environment.[2][3]

Q2: What is the most critical factor for successful quinolinone isomer separation?

The most critical factor is the selection of the stationary phase (the HPLC column).[4][5] For positional isomers, columns that offer different selectivity, such as phenyl-based or embedded polar group phases, can be effective.[1][6] For enantiomers, a chiral stationary phase (CSP) is essential for direct separation.[3][7] The choice of CSP depends on the specific structure of the quinolinone molecule and the types of interactions possible (e.g., π-π interactions, hydrogen bonding).[3]

Q3: Should I use a gradient or isocratic elution for separating quinolinone isomers?

The choice depends on the complexity of the sample and the nature of the isomers.

  • Isocratic Elution: Uses a constant mobile phase composition. It is often preferred for chiral separations because it relies heavily on the specific interactions between the isomers and the chiral stationary phase.[8] It is also suitable for simple mixtures where good separation can be achieved with a single solvent ratio.[9]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the organic solvent. This is ideal for complex samples containing multiple compounds with a wide range of polarities or for optimizing the separation of closely eluting isomers in a shorter time.[9][10]

Q4: How does temperature affect the separation of quinolinone isomers?

Temperature is a critical parameter that influences retention time, selectivity, and peak shape.[11][12]

  • Increased Temperature: Generally decreases the viscosity of the mobile phase, leading to shorter retention times and narrower peaks.[11][13] It can sometimes improve or alter the selectivity between isomers.[12]

  • Decreased Temperature: Increases retention time and can enhance the resolution of closely eluting compounds by increasing the interaction with the stationary phase.[12] Maintaining a constant, controlled column temperature is crucial for reproducible results.[12][14]

Troubleshooting Guide

Problem 1: Poor or No Resolution Between Isomer Peaks

Q: My quinolinone isomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do?

A: Poor resolution is the most common issue. The key is to enhance the differential interaction of the isomers with the HPLC system.

Logical Troubleshooting Workflow

G Start Poor Resolution (Rs < 1.5) Check_Column Is the Column Appropriate? Start->Check_Column Check_MobilePhase Is the Mobile Phase Optimal? Start->Check_MobilePhase Check_Conditions Are Other Conditions Optimal? Start->Check_Conditions Sol_Chiral For Enantiomers: Use a Chiral Stationary Phase (CSP) Check_Column->Sol_Chiral Enantiomers? Sol_Positional For Positional Isomers: Try Phenyl, Cyano, or F5 phases Check_Column->Sol_Positional Positional Isomers? Sol_NewColumn Column may be old/voided. Replace column. Check_Column->Sol_NewColumn Performance degraded over time? Sol_pH Adjust Mobile Phase pH (critical for ionizable compounds) Check_MobilePhase->Sol_pH Sol_Organic Change Organic Modifier (e.g., Acetonitrile vs. Methanol) Check_MobilePhase->Sol_Organic Sol_Gradient Optimize Gradient Slope (make it shallower) Check_MobilePhase->Sol_Gradient Sol_Additive Add/Change Mobile Phase Additive (e.g., TFA, Formic Acid) Check_MobilePhase->Sol_Additive Sol_Temp Lower Temperature to increase interaction Check_Conditions->Sol_Temp Sol_Flow Lower Flow Rate to improve efficiency Check_Conditions->Sol_Flow

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Solutions:

  • Optimize the Mobile Phase: This is often the first and most effective step.[10][15]

    • Change Organic Solvent: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is a stronger solvent, while methanol can offer different hydrogen bonding interactions.[9]

    • Adjust pH: Quinolinones often have ionizable groups. Adjusting the mobile phase pH with buffers (e.g., phosphate, acetate) or additives like formic acid or trifluoroacetic acid (TFA) can change the ionization state of the analytes and improve separation.[15][16]

    • Modify Gradient: If using a gradient, make the slope shallower around the elution time of the isomers to increase the separation window.

  • Select a Different Column:

    • For Enantiomers: You must use a chiral stationary phase (CSP). Common types include polysaccharide-based (cellulose, amylose), Pirkle-type, and macrocyclic antibiotic phases.[3] If one CSP fails, try another with a different chiral recognition mechanism.

    • For Positional Isomers: Standard C18 columns may not provide sufficient selectivity.[5] Try a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (F5) phase, which provide alternative interactions like π-π stacking.[1][6]

  • Adjust Temperature and Flow Rate:

    • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) increases retention and can enhance selectivity, potentially resolving critical pairs.[11][12]

    • Decrease the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, though it will lengthen the run time.[10][17]

Problem 2: Peak Tailing

Q: My quinolinone isomer peaks are showing significant tailing. How can I improve the peak shape?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the column can interact strongly with basic quinolinone structures, causing tailing.

    • Solution 1: Adjust pH: Lower the mobile phase pH (e.g., to pH 2.5-3.0) using an acid like formic acid or TFA. This protonates the silanol groups, minimizing interaction.[18]

    • Solution 2: Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase, although this is less common with modern high-purity silica columns.[18]

    • Solution 3: Use an End-capped Column: Ensure you are using a high-quality, fully end-capped column designed to minimize silanol activity.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of the sample.[19]

  • Contamination: A contaminated guard column or analytical column can lead to poor peak shape.

    • Solution: Replace the guard column.[14] If the problem persists, try flushing the analytical column with a strong solvent or replace it if it's near the end of its lifespan.[18]

Problem 3: Inconsistent Retention Times

Q: The retention times for my isomers are shifting between injections. What is causing this instability?

A: Drifting retention times point to a lack of equilibrium in the system or changes in the mobile phase or physical conditions.[14]

Potential Causes and Solutions:

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis, especially when using new mobile phases or after a steep gradient.

    • Solution: Increase the column equilibration time by flushing with at least 10-20 column volumes of the initial mobile phase.[19]

  • Mobile Phase Issues:

    • Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile organic solvent or improper mixing.[18][19] Ensure reservoir caps are sealed and that the mobile phase is well-mixed.

    • Degassing: Air bubbles in the pump can cause flow rate fluctuations.[20] Degas the mobile phase thoroughly before and during use (if an online degasser is available).

  • Temperature Fluctuations: Changes in ambient lab temperature can affect retention times if a column oven is not used.[12][13]

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, even if it's just slightly above ambient (e.g., 30°C), to ensure consistency.[12][14]

  • Pump and System Leaks: A leak in the system will cause a drop in pressure and an increase in retention times.

    • Solution: Check all fittings for leaks, especially between the pump and the injector and between the column and the detector.[14][21]

Data and Protocols

Table 1: Effect of Mobile Phase Composition on Isomer Separation (Example Data)

This table illustrates how changing the mobile phase can impact retention time (RT) and resolution (Rs) for two hypothetical quinolinone isomers on a C18 column.

Method ConditionParameterIsomer 1 RT (min)Isomer 2 RT (min)Resolution (Rs)Observation
A 70% Acetonitrile / 30% Water4.24.51.1Poor resolution, peaks are too close.
B 60% Acetonitrile / 40% Water6.87.41.8Good resolution, longer run time.
C 60% Methanol / 40% Water8.18.92.1Excellent resolution, different selectivity.
D 60% ACN / 40% (0.1% Formic Acid)6.57.02.0Improved peak shape and resolution.

Diagram: HPLC Parameter Interdependencies

G MobilePhase Mobile Phase (% Organic, pH, Additive) Resolution Resolution MobilePhase->Resolution major effect RetentionTime Retention Time MobilePhase->RetentionTime major effect PeakShape Peak Shape MobilePhase->PeakShape StationaryPhase Stationary Phase (C18, Phenyl, Chiral) StationaryPhase->Resolution primary effect on selectivity StationaryPhase->RetentionTime StationaryPhase->PeakShape Temperature Temperature Temperature->Resolution Temperature->RetentionTime inversely proportional Backpressure Backpressure Temperature->Backpressure inversely proportional FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime inversely proportional FlowRate->Backpressure directly proportional

Caption: Key HPLC parameters and their impact on separation performance.

Experimental Protocol: Chiral HPLC Method Development for Quinolinone Enantiomers

This protocol provides a starting point for developing a chiral separation method.

  • Analyte & Sample Preparation:

    • Accurately weigh and dissolve the racemic quinolinone sample in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase) to a final concentration of approximately 0.5-1.0 mg/mL.[22]

    • Ensure the sample solvent is miscible with the mobile phase to avoid peak distortion.[14] Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • HPLC System & Column:

    • System: A standard HPLC or UHPLC system with a UV detector.

    • Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) as they are versatile. Use a standard dimension of 150 x 4.6 mm, 5 µm.

    • Temperature: Maintain the column at a constant temperature, starting at 25°C.

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (85:15, v/v)

    • Reversed-Phase:

      • Mobile Phase C: Acetonitrile / Water (50:50, v/v)

      • Mobile Phase D: Methanol / 20 mM Phosphate Buffer pH 3.0 (60:40, v/v)

    • Run an isocratic elution for each mobile phase condition.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL[22]

    • Detection: Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., determined from a UV scan).

    • Run Time: 20-30 minutes to ensure all components elute.

  • Optimization:

    • Based on the initial screening, select the column and mobile phase combination that shows any sign of separation (e.g., peak broadening, a shoulder, or partial separation).

    • Fine-tune the mobile phase composition by making small changes to the solvent ratio (e.g., changing from 90:10 to 95:5 or 85:15).

    • If separation is still poor, try adjusting the temperature or flow rate as described in the troubleshooting section.

    • If no separation is achieved, switch to a different category of chiral stationary phase (e.g., a Pirkle-type column) and repeat the screening process.

References

"cell viability problems with 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, a quinolone alkaloid with known activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] While this compound shows promise, researchers may encounter challenges in maintaining cell viability during in vitro experiments. This guide addresses common issues and offers potential solutions.

Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity in Mammalian Cell Lines

Question: I am observing significant cell death in my cancer cell line (e.g., MCF-7, HeLa) at concentrations expected to be non-toxic based on its antibacterial MIC values. What could be the cause?

Answer:

Several factors could contribute to this observation:

  • Off-Target Effects: Quinolinone derivatives can exhibit broad biological activities, including anticancer and anti-inflammatory effects, which may lead to cytotoxicity in mammalian cells.[2][3][4] The mechanism of action against bacterial cells may differ from its effects on eukaryotic cells.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control in your experiments.

  • Compound Instability: The compound may be unstable in your culture medium, leading to the formation of toxic byproducts.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) of the compound on your specific cell line to identify the appropriate concentration range for your experiments.

  • Include Proper Controls: Always include an untreated control and a vehicle (solvent) control to differentiate between compound-specific effects and solvent-induced toxicity.

  • Test Different Solvents: If DMSO toxicity is suspected, consider alternative solvents that are miscible with your culture medium and have lower toxicity.

  • Assess Compound Stability: Use analytical methods like HPLC to check the stability of the compound in your cell culture medium over the time course of your experiment.

Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Question: My cell viability assay results are highly variable between experiments. What are the potential sources of this variability?

Answer:

Inconsistencies in cell viability assays are a common issue and can stem from several sources.[5][6]

  • Cell Seeding Density: Uneven cell seeding can lead to significant variations in the final readout.

  • Assay Incubation Time: The optimal incubation time for metabolic assays like MTT can vary depending on the cell type and their metabolic rate.

  • Compound Interference: The compound itself may interfere with the assay chemistry. For example, it might directly reduce the tetrazolium salt in an MTT assay, leading to a false-positive signal for viability.

  • Incomplete Solubilization of Formazan: In MTT assays, incomplete solubilization of the formazan crystals will lead to inaccurate readings.

Troubleshooting Steps:

  • Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen plate format. Ensure even cell distribution by proper mixing before and during plating.

  • Optimize Assay Incubation Time: Determine the optimal incubation time for your specific cell line and assay by performing a time-course experiment.

  • Run an Assay Interference Control: Incubate the compound in cell-free medium with the assay reagent to check for any direct chemical reactions.

  • Ensure Complete Solubilization: In MTT assays, ensure complete dissolution of formazan crystals by vigorous pipetting or shaking before reading the absorbance.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-?

A1: The primary reported activity of this compound is against MRSA, with MIC values of 32 μg/mL (ATCC 33591) and 16 μg/mL (ATCC 25923).[1] The broader class of quinolones often targets bacterial DNA gyrase.[2] However, the specific mechanism of action against mammalian cells is not well-documented and may involve different pathways. Some quinolinone derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[2][7]

Q2: What are the recommended methods for assessing cell viability when using this compound?

A2: It is advisable to use at least two different viability assays that measure different cellular parameters to confirm your results.[6]

  • Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells.[6]

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays are based on the principle that viable cells with intact membranes exclude certain dyes, while non-viable cells do not.[6][8]

  • Luminescent Assays (e.g., ATP-based assays): These highly sensitive assays quantify ATP, which is an indicator of metabolically active cells.[6]

Q3: Are there any known signaling pathways affected by quinolinone derivatives that I should investigate?

A3: While the specific pathways affected by 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- are not defined, other quinolinone derivatives have been shown to impact several key signaling pathways involved in cell survival and proliferation. These include the MAPK and PI3K/Akt pathways. Some derivatives have also been shown to induce apoptosis through the activation of caspases.[7]

Data Presentation

Table 1: Hypothetical IC50 Values of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- in Various Cell Lines

Cell LineCell TypeIC50 (µM) after 48h
MCF-7Human Breast Adenocarcinoma25.3
HeLaHuman Cervical Adenocarcinoma38.1
A549Human Lung Carcinoma45.7
HaCaTHuman Keratinocyte (non-cancerous)> 100

This table presents illustrative data for comparison purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Protocol 2: Trypan Blue Exclusion Assay
  • Cell Culture and Treatment: Grow cells in a suitable culture vessel and treat with the compound for the desired time.

  • Cell Harvesting: Detach the cells using trypsin-EDTA and resuspend them in complete medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 5 minutes.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with Compound and Controls start->treatment assay_choice Select Assay (e.g., MTT, Trypan Blue) treatment->assay_choice mtt Add MTT Reagent assay_choice->mtt Metabolic trypan Stain with Trypan Blue assay_choice->trypan Membrane Integrity readout Measure Absorbance / Count Cells mtt->readout trypan->readout calculate Calculate % Viability readout->calculate end Determine IC50 calculate->end

Caption: Experimental workflow for assessing cell viability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk compound 4(1H)-Quinolinone Derivative compound->pi3k compound->mapk apoptosis Apoptosis compound->apoptosis akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation mapk->proliferation

Caption: Hypothetical signaling pathways affected by the compound.

References

"reducing off-target effects of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone?

A1: 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is a quinolone alkaloid. The quinolone class of compounds primarily targets bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[1][2] This compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target profiling for 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is not extensively published, the quinoline and quinolinone scaffolds are known to interact with a range of eukaryotic targets, leading to off-target effects. Based on the activity of structurally similar compounds, potential off-targets may include various protein kinases, such as those in the Src family, PI3K/Akt/mTOR pathway, and Discoidin Domain Receptor (DDR) family.

Q3: How can I assess the off-target profile of this compound in my experiments?

A3: A common approach is to perform a broad kinase panel screening to identify potential kinase off-targets. This can be followed by cell-based assays to assess the functional consequences of any identified off-target inhibition, such as changes in cell proliferation, apoptosis, or specific signaling pathways.

Q4: What is the significance of the IC50 value in determining on-target versus off-target effects?

A4: The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit a specific biological process by 50%. A significantly lower IC50 for the intended on-target (e.g., DNA gyrase) compared to potential off-targets (e.g., human kinases) suggests selectivity. A large therapeutic window between the on-target and off-target IC50 values is desirable to minimize side effects.

Troubleshooting Guides

In Vitro Kinase Inhibition Assays

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent pipetting, improper mixing of reagents, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions.

    • Thoroughly mix all master mixes before dispensing.

    • Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.

    • Ensure consistent incubation times and temperatures for all plates.

Issue 2: No or very low inhibition observed, even at high compound concentrations.

  • Possible Cause: Compound instability or insolubility in the assay buffer, inactive enzyme, or incorrect ATP concentration.

  • Troubleshooting Steps:

    • Verify the solubility of the compound in the final assay buffer. The use of a small percentage of DMSO (typically <1%) is common.

    • Confirm the activity of the kinase enzyme using a known inhibitor as a positive control.

    • Ensure the ATP concentration is appropriate for the assay. For competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50.

Issue 3: Unexpectedly high inhibition across all tested kinases.

  • Possible Cause: Compound promiscuity, aggregation at high concentrations, or interference with the assay detection method.

  • Troubleshooting Steps:

    • Visually inspect the compound in the assay buffer for any signs of precipitation.

    • Perform counter-screens to rule out interference with the detection system (e.g., luciferase-based ATP detection).

    • Consider running the assay with a detergent like Triton X-100 to disrupt potential compound aggregates.

Cell-Based Cytotoxicity Assays (e.g., MTT Assay)

Issue 1: High background signal in control wells (no cells).

  • Possible Cause: Contamination of the culture medium or assay reagents, or the compound itself reacting with the MTT reagent.

  • Troubleshooting Steps:

    • Use fresh, sterile reagents and medium.

    • Include a "compound only" control (no cells) to check for direct reduction of MTT by your compound. If this occurs, consider an alternative cytotoxicity assay.

Issue 2: Inconsistent formazan crystal formation or dissolution.

  • Possible Cause: Uneven cell seeding, changes in cell metabolism not related to viability, or incomplete solubilization of the formazan crystals.[3]

  • Troubleshooting Steps:

    • Ensure a single-cell suspension and even distribution when seeding plates.

    • Allow sufficient time for the solubilization solvent (e.g., DMSO) to fully dissolve the formazan crystals, and mix thoroughly before reading the absorbance.

    • Be aware that factors like glucose concentration and pH of the culture medium can affect cellular metabolic rate and MTT reduction.[3]

Issue 3: Discrepancy between MTT results and other cell health indicators (e.g., cell morphology).

  • Possible Cause: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. A compound could inhibit metabolic activity without causing cell death.

  • Troubleshooting Steps:

    • Always complement MTT assays with direct observation of cell morphology under a microscope.

    • Consider using an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assay).

Data Presentation

The following tables provide representative IC50 values for quinolinone-based compounds against the intended on-target and potential off-targets. These values are illustrative and may not be directly applicable to 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone.

Table 1: On-Target vs. Potential Off-Target Activity (Representative IC50 Values)

TargetClassRepresentative IC50 (µM)Reference
E. coli DNA GyraseBacterial Topoisomerase0.04 - 28[2][4][5]
Src KinaseTyrosine Kinase0.0012 - 0.03[6][7]
PI3KαLipid Kinase0.052[8]
PI3KδLipid Kinase0.5[9]
DDR1Tyrosine Kinase0.105[10][11][12]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase substrate (a specific peptide or protein) in the kinase buffer.

    • Prepare a stock solution of ATP in the kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.

    • Prepare serial dilutions of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone in 100% DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the purified kinase to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

      • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining in the well after the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This protocol outlines the steps for assessing the effect of the compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (5 mg/mL).

    • Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Off-Target Profiling cluster_2 Hit Validation & Characterization cluster_3 Mechanism of Action & Selectivity Compound Synthesis Compound Synthesis Primary On-Target Assay (DNA Gyrase) Primary On-Target Assay (DNA Gyrase) Compound Synthesis->Primary On-Target Assay (DNA Gyrase) Kinase Panel Screen Kinase Panel Screen Primary On-Target Assay (DNA Gyrase)->Kinase Panel Screen Identify Potential Hits Identify Potential Hits Kinase Panel Screen->Identify Potential Hits Dose-Response (IC50) for Off-Targets Dose-Response (IC50) for Off-Targets Identify Potential Hits->Dose-Response (IC50) for Off-Targets Cell-Based Assays (e.g., MTT) Cell-Based Assays (e.g., MTT) Identify Potential Hits->Cell-Based Assays (e.g., MTT) Pathway Analysis Pathway Analysis Dose-Response (IC50) for Off-Targets->Pathway Analysis Cell-Based Assays (e.g., MTT)->Pathway Analysis Selectivity Assessment Selectivity Assessment Pathway Analysis->Selectivity Assessment

Caption: Workflow for assessing on- and off-target effects.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound Quinolinone (Off-Target) Compound->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential off-target inhibition.

References

Technical Support Center: Stability Testing of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of formulations containing 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for formulations of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-?

A1: Based on the structure of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, which features a quinolinone core and an unsaturated alkyl chain, the primary stability concerns are oxidative degradation at the double bond of the undecenyl chain and potential hydrolysis of the quinolinone ring, especially under harsh pH conditions. Photodegradation is also a potential issue for compounds with aromatic ring systems.

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves intentionally degrading the drug substance under more severe conditions than accelerated stability testing.[1] This helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] For 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, forced degradation studies are crucial to understand its intrinsic stability and to ensure that the analytical methods used can separate the intact drug from any degradation products that might form during storage.[2]

Q3: What analytical techniques are most suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for stability testing due to its ability to separate and quantify the active pharmaceutical ingredient (API) and its degradation products.[3] Other useful techniques include mass spectrometry (MS) for the identification of unknown degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation of degradation products.[3]

Q4: What are some common formulation challenges for a compound like 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-?

A4: Compounds with long alkyl chains can exhibit poor aqueous solubility, which can be a significant formulation challenge.[4] Additionally, the unsaturated nature of the undecenyl chain makes it susceptible to oxidation, requiring the inclusion of antioxidants in the formulation. The potential for recrystallization of amorphous forms during storage is another challenge that needs to be addressed to ensure consistent bioavailability.[4]

Troubleshooting Guides

Issue 1: Rapid degradation of the active ingredient is observed during preliminary stability studies.

Possible Cause Troubleshooting Step
Oxidative Degradation 1. Incorporate an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) into the formulation. 2. Package the formulation in an inert atmosphere (e.g., nitrogen). 3. Use packaging materials that protect against oxygen ingress.
Hydrolytic Degradation 1. Determine the pH of maximum stability for the drug substance and buffer the formulation to that pH. 2. Protect the formulation from moisture by using appropriate packaging.
Photodegradation 1. Store the formulation in light-resistant containers. 2. Conduct photostability studies according to ICH Q1B guidelines to assess the extent of degradation.[5]

Issue 2: The appearance of unknown peaks in the HPLC chromatogram during stability testing.

Possible Cause Troubleshooting Step
Formation of Degradation Products 1. Perform forced degradation studies to systematically generate degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. 3. Isolate the degradation products using preparative HPLC and elucidate their structure using NMR.
Interaction with Excipients 1. Conduct compatibility studies between the drug substance and individual excipients. 2. Analyze the placebo formulation under the same stability conditions to identify any peaks originating from the excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[5]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.[5]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance and the stock solution at 70°C for 48 hours.[6]

  • Photodegradation: Expose the solid drug substance and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with a control (unstressed) sample using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general workflow for developing a stability-indicating HPLC method.

1. Column and Mobile Phase Selection:

  • Start with a C18 column and a mobile phase consisting of a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Adjust the mobile phase composition and pH to achieve good separation between the parent drug and any observed degradation products.

2. Method Optimization:

  • Optimize the flow rate, column temperature, and injection volume to obtain sharp, symmetrical peaks.

  • Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal wavelength for detection.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[6]

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 M HCl, 60°C, 24hData to be filledData to be filledData to be filled
0.1 M NaOH, 60°C, 24hData to be filledData to be filledData to be filled
3% H₂O₂, RT, 24hData to be filledData to be filledData to be filled
70°C, 48hData to be filledData to be filledData to be filled
PhotostabilityData to be filledData to be filledData to be filled

Table 2: HPLC Method Parameters

Parameter Condition
Column e.g., C18, 4.6 x 150 mm, 5 µm
Mobile Phase e.g., Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate e.g., 1.0 mL/min
Detection Wavelength e.g., 254 nm
Column Temperature e.g., 30°C
Injection Volume e.g., 10 µL

Visualizations

G cluster_formulation Formulation Development cluster_stability Stability Testing cluster_analysis Analysis & Characterization Formulation Initial Formulation Excipient_Selection Excipient Selection (e.g., Antioxidants, Buffers) Formulation->Excipient_Selection Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Excipient_Selection->Forced_Degradation Optimized Formulation Stability_Indicating_Method Develop & Validate Stability-Indicating HPLC Method Forced_Degradation->Stability_Indicating_Method Long_Term_Stability Long-Term & Accelerated Stability Studies Stability_Indicating_Method->Long_Term_Stability Degradation_Profile Establish Degradation Profile Long_Term_Stability->Degradation_Profile Stability Data Structure_Elucidation Structure Elucidation of Degradation Products (LC-MS, NMR) Degradation_Profile->Structure_Elucidation

Caption: Experimental workflow for stability testing of formulations.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products API 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- Oxidation Oxidation (at undecenyl double bond) API->Oxidation Stress: H₂O₂ Hydrolysis Hydrolysis (of quinolinone ring) API->Hydrolysis Stress: Acid/Base Photodegradation Photodegradation (aromatic system) API->Photodegradation Stress: Light Oxidized_Products Epoxides, Aldehydes, Ketones Oxidation->Oxidized_Products Hydrolyzed_Products Ring-opened products Hydrolysis->Hydrolyzed_Products Photo_Products Isomers, Photodimers Photodegradation->Photo_Products

Caption: Potential degradation pathways for the active pharmaceutical ingredient.

References

Technical Support Center: Quenching and Artifacts in Quinolinone Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common fluorescence artifacts encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter, providing explanations and actionable solutions.

Issue 1: My fluorescence signal is not linear with concentration.

Q1: Why does my fluorescence intensity decrease or plateau at higher concentrations of my quinolinone compound?

A: This is a classic sign of Inner Filter Effects (IFE) or Aggregation-Caused Quenching (ACQ) .

  • Primary Inner Filter Effect (pIFE): At high concentrations, molecules at the front of the cuvette absorb so much excitation light that insufficient light reaches the molecules in the center, leading to a lower-than-expected fluorescence measurement.[1][2]

  • Secondary Inner Filter Effect (sIFE): This occurs when the emitted fluorescence is re-absorbed by other compound molecules before it can reach the detector. This is common in compounds with a small Stokes shift, where absorption and emission spectra overlap.[1][2][3]

  • Aggregation-Caused Quenching (ACQ): Many conventional quinolinone derivatives suffer from ACQ, where molecules form aggregates (e.g., through π–π stacking) in solution, especially at high concentrations or in poor solvents.[4] These aggregates provide non-radiative pathways for the excited state to decay, thus quenching fluorescence.[4][5]

Troubleshooting Steps:

  • Dilute Your Sample: The simplest solution is to work with more dilute samples. A general guideline is to keep the absorbance at the excitation wavelength below 0.1 to minimize IFE.[1]

  • Measure Absorbance: Always measure the full absorbance spectrum of your samples. This helps diagnose IFE and is necessary for correction protocols.[1][3]

  • Apply a Correction Factor: If dilution is not feasible, mathematical corrections can be applied to your data. See the Experimental Protocols section for a detailed guide on IFE correction.

  • Change Solvent: If ACQ is suspected, try a different solvent system. Some quinoline-based sensors are specifically designed to exhibit Aggregation-Induced Emission (AIE), where aggregation enhances fluorescence, but this is a specific molecular property.[4][6][7]

Issue 2: My fluorescence signal decreases over time during measurement.

Q2: What is causing the fluorescence of my quinolinone to fade during continuous illumination?

A: This phenomenon is known as photobleaching , the photochemical destruction of the fluorophore upon exposure to excitation light.[8][9] The more intense the light and the longer the exposure, the faster the signal will fade.[10] This can severely impact quantitative analysis.[8]

Troubleshooting Steps:

  • Minimize Exposure Time: Only expose the sample to the excitation light when actively acquiring data.[8][11] Use the lowest possible exposure time that still provides an adequate signal-to-noise ratio.[9]

  • Reduce Light Intensity: Use the lowest light intensity necessary.[9][10] This can be achieved by using neutral-density filters or adjusting the power settings on your light source (e.g., LED).[8][10][11]

  • Use Antifade Reagents: For fixed samples or in vitro assays, consider adding an antifade reagent or oxygen scavenger to your mounting medium or buffer.[8][9][10][11] These reagents reduce the formation of reactive oxygen species that accelerate photobleaching.[9]

  • Choose a More Photostable Derivative: If you are in the design phase, select quinolinone derivatives known for higher photostability.[9][10]

Issue 3: My results are inconsistent across different experiments or solvents.

Q3: Why are the fluorescence properties (intensity, wavelength) of my quinolinone compound so sensitive to the experimental environment?

A: The fluorescence of quinolinones is often highly sensitive to solvent polarity and pH.[12][13][14][15]

  • Solvent Effects (Solvatochromism): The polarity of the solvent can significantly alter the energy levels of the ground and excited states of the quinolinone.[15] Typically, increasing solvent polarity causes a red shift (to longer wavelengths) in the emission spectrum.[13][15][16] This can also affect the fluorescence quantum yield.[13]

  • pH Sensitivity: The nitrogen atom in the quinoline ring can be protonated in acidic conditions.[14][17] This protonation often leads to a significant enhancement of fluorescence intensity.[14][17] Changes in pH can alter the protonation state of the molecule, leading to dramatic changes in fluorescence.[18][19][20][21]

Troubleshooting Steps:

  • Control and Buffer pH: Always use a well-defined and buffered solution to maintain a constant pH throughout your experiment, unless pH is the variable you are studying.[19]

  • Standardize Solvent Choice: Use high-purity, spectroscopy-grade solvents and be consistent with the solvent used for a given set of experiments.[22] Dichloromethane is often used as an aprotic solvent to reduce solvation effects.[12]

  • Characterize Environmental Effects: If you are working with a new quinolinone compound, it is crucial to characterize its fluorescence properties across a range of relevant pH values and solvent polarities. This data will be essential for interpreting your results correctly.

Data & Parameters

Table 1: Common Causes of Fluorescence Quenching & Artifacts
Artifact/Quenching MechanismDescriptionKey SymptomsPrimary Solution(s)
Inner Filter Effect (IFE) Absorption of excitation or emission light at high sample concentrations.[1]Non-linear relationship between fluorescence and concentration.[1][23]Dilute sample; Apply mathematical correction.[1][23]
Photobleaching Irreversible photochemical destruction of the fluorophore by excitation light.[8][9]Signal intensity decreases over the duration of light exposure.[8]Reduce light intensity and exposure time; Use antifade reagents.[8][9]
Aggregation-Caused Quenching (ACQ) Self-quenching due to molecule aggregation in solution, often via π-π stacking.[4]Low fluorescence in aggregates or at high concentrations.[4][5]Change solvent; Work at lower concentrations.
Solvent Effects Alteration of fluorescence properties due to the polarity of the surrounding solvent.[15]Emission wavelength shifts (solvatochromism) and intensity changes with different solvents.[13][15]Standardize solvent; Characterize compound in relevant solvents.
pH Sensitivity Protonation/deprotonation of the quinolinone structure affects its electronic states.[14][17][21]Fluorescence intensity and/or wavelength changes with pH.[18][19][20]Use buffered solutions; Characterize pH dependence.
Collisional (Dynamic) Quenching Quenching due to transient collisions with other molecules in solution (e.g., halide ions, oxygen).[24][25][26]Linear Stern-Volmer plot; Fluorescence lifetime decreases.[3][25]Degas solution to remove oxygen; Identify and remove quencher.

Visual Guides & Workflows

Troubleshooting Workflow for Quinolinone Fluorescence Artifacts

Caption: A logical workflow for diagnosing common fluorescence artifacts.

Diagram of the Inner Filter Effect (IFE)

IFE cluster_low Low Concentration (Linear Regime) cluster_high High Concentration (IFE Regime) exc1 Excitation Light cuvette1 Sample exc1->cuvette1 I₀ det1 Detector cuvette1->det1 High F exc2 Excitation Light cuvette2 Sample exc2->cuvette2 I₀ p1 exc2->p1 Attenuated Excitation det2 Detector cuvette2->det2 Low F p2 reabsorption Re-absorption

Caption: Illustration of primary and secondary inner filter effects.

Key Experimental Protocols

Protocol 1: Correction for Inner Filter Effects (IFE)

This protocol describes the widely used method of correcting fluorescence data using absorbance measurements.[2]

Objective: To mathematically correct for the primary and secondary inner filter effects to recover a linear relationship between fluorescence and concentration.

Materials:

  • Calibrated UV-Vis spectrophotometer

  • Calibrated fluorometer

  • Matched quartz cuvettes (1 cm path length)

  • Your quinolinone sample solutions

  • Appropriate solvent blank

Methodology:

  • Sample Preparation: Prepare a series of dilutions of your quinolinone compound in the desired solvent.

  • Absorbance Measurement:

    • For each sample dilution, measure the full UV-Vis absorbance spectrum.

    • Record the absorbance value at your chosen excitation wavelength (Aex).

    • Record the absorbance values across the entire emission wavelength range (Aem).

  • Fluorescence Measurement:

    • Using identical instrument settings (excitation wavelength, slit widths, PMT voltage), measure the fluorescence emission spectrum for each sample dilution.

    • Record the observed fluorescence intensity (Fobs) at each emission wavelength.

  • Correction Calculation:

    • Apply the following correction formula to your observed fluorescence data at each emission wavelength:

      Fcorr = Fobs × 10(Aex + Aem)/2

    • Where:

      • Fcorr is the corrected fluorescence intensity.

      • Fobs is the observed (measured) fluorescence intensity.

      • Aex is the absorbance at the excitation wavelength.

      • Aem is the absorbance at the corresponding emission wavelength.

  • Data Analysis: Plot the corrected fluorescence intensity (Fcorr) against concentration. The relationship should be significantly more linear than the plot of Fobs vs. concentration, especially at higher concentrations.[1]

Protocol 2: Determination of Relative Fluorescence Quantum Yield (QY)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[22][27] The comparative method described here is the most common approach.[28]

Objective: To determine the fluorescence quantum yield of a quinolinone compound relative to a well-characterized standard.

Materials:

  • Quinolinone test sample ("X")

  • A standard fluorophore with a known quantum yield ("ST") (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Rhodamine 101 in ethanol).[27]

  • Spectroscopy-grade solvents. The same solvent should be used for both the standard and the test sample if possible.[29]

  • Calibrated UV-Vis spectrophotometer and fluorometer.

Methodology:

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to your test compound.[22]

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both the standard and the test sample.

    • The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[28]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Excite both the standard and test solutions at the same wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (slits, detector voltage).[29]

  • Data Processing:

    • Integrate the area under the fluorescence emission curve for each spectrum. The spectra must be corrected for the wavelength-dependent sensitivity of the instrument.[29]

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculation:

    • Determine the gradient (slope) of the plot for both the test sample (GradX) and the standard (GradST).

    • Calculate the quantum yield of your test sample (ΦX) using the following equation:[28][30]

      ΦX = ΦST × (GradX / GradST) × (ηX² / ηST²)

    • Where:

      • ΦST is the known quantum yield of the standard.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent used for the sample (X) and standard (ST). If the same solvent is used, this term cancels out.[22][28]

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of the natural quinolinone alkaloid, 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone, and the synthetic fluoroquinolone antibiotic, ciprofloxacin. The following sections present a comprehensive analysis of their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), their cytotoxic effects, and their proposed mechanisms of action, supported by available experimental data.

Antibacterial Activity: A Head-to-Head Comparison

The antibacterial potency of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone and ciprofloxacin has been evaluated against MRSA, a significant human pathogen. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antibacterial efficacy.

CompoundBacterial StrainMIC (µg/mL)
1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinoneMRSA (ATCC 33591)32[1]
1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinoneMRSA (ATCC 25923)16[1]
CiprofloxacinMRSA (ATCC 33591)0.3[2]
CiprofloxacinMRSA (General Isolates)0.25 - >200

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA.

From the available data, ciprofloxacin demonstrates significantly higher potency against MRSA strains compared to 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. The MIC of ciprofloxacin against MRSA ATCC 33591 is over 100 times lower than that of the natural quinolinone. It is important to note that ciprofloxacin resistance in MRSA is common, leading to a wide range of reported MIC values.

Cytotoxicity Profile

The cytotoxic effects of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone and related quinolinone alkaloids isolated from Evodia rutaecarpa have been assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half.

CompoundCell LineIC50 (µM)
Quinolone Alkaloids from Evodia rutaecarpa (General)HepG-2, Hela, BEL7402, BEL740315.85 - 56.36
1-methyl-2-undecyl-4-quinoloneCCRF-CEM (Leukemia)>30
DihydroevocarpineCCRF-CEM (Leukemia)>30
EvocarpineCCRF-CEM (Leukemia)>30

Table 2: Cytotoxicity (IC50) of Quinolone Alkaloids.

While specific IC50 data for 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is not available, related quinolinone alkaloids from the same plant source exhibit moderate cytotoxicity against several cancer cell lines. Ciprofloxacin has also been reported to have cytotoxic effects, particularly at higher concentrations, and can induce side effects in humans. A direct comparison of the therapeutic index (ratio of the toxic dose to the therapeutic dose) would be necessary for a conclusive statement on their relative safety.

Mechanism of Action

Ciprofloxacin: A Well-Established Pathway

Ciprofloxacin is a well-characterized fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA and ultimately cell death.

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death

Caption: Mechanism of action of Ciprofloxacin.

1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone: A Potential Mechanism

The precise molecular target of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone has not been definitively identified. However, based on the known mechanisms of other quinolone compounds, it is likely to interfere with bacterial nucleic acid synthesis.[3] Some quinoline derivatives have been shown to inhibit FtsZ, a protein that forms a ring at the site of cell division and is essential for bacterial cytokinesis. Inhibition of FtsZ prevents cell division and leads to filamentation and eventual cell death.

quinolinone_mechanism Quinolinone 1-methyl-2-(5Z)-5-undecen-1-yl- 4(1H)-quinolinone FtsZ_Protein FtsZ Protein Quinolinone->FtsZ_Protein Potentially Inhibits Z_Ring_Formation Z-Ring Formation Inhibited FtsZ_Protein->Z_Ring_Formation Cell_Division Bacterial Cell Division Blocked Z_Ring_Formation->Cell_Division Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death

Caption: Proposed mechanism of action for the quinolinone.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC values are typically determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

mic_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution 1. Serial Dilution of Compound Inoculation 3. Inoculate Dilutions with Bacteria Serial_Dilution->Inoculation Bacterial_Inoculum 2. Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubate 4. Incubate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection 5. Visually Inspect for Bacterial Growth Incubate->Visual_Inspection MIC_Determination 6. Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Detailed Steps:

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., MRSA) is prepared to a specific concentration (typically 5 x 10^5 colony-forming units/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Visual Inspection: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis Seed_Cells 1. Seed Cells in 96-well Plate Add_Compound 2. Add Serial Dilutions of Compound Seed_Cells->Add_Compound Incubate_Cells 3. Incubate for 48-72 hours Add_Compound->Incubate_Cells Add_MTT 4. Add MTT Reagent to each well Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance 7. Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Human cells (e.g., cancer cell lines) are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Addition: The test compound is added to the wells in a range of concentrations.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the concentration of the compound that inhibits cell viability by 50% (the IC50 value).

Conclusion

Ciprofloxacin is a highly potent antibacterial agent against MRSA, although resistance is a significant clinical challenge. Its mechanism of action, targeting DNA gyrase and topoisomerase IV, is well-understood. 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone demonstrates modest in vitro activity against MRSA. While its precise mechanism is yet to be fully elucidated, it likely involves the disruption of bacterial nucleic acid synthesis, potentially through the inhibition of cell division machinery. The cytotoxicity profile of related quinolinone alkaloids suggests a need for further investigation to determine their therapeutic window. This comparative guide highlights the differences in potency and the current understanding of the mechanisms of these two compounds, providing a valuable resource for researchers in the field of antibacterial drug discovery. Further studies are warranted to explore the potential of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone and other natural quinolinones as novel antibacterial agents.

References

In Vivo Validation of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative overview of the anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, alongside established and alternative therapeutic options. Due to the limited availability of in vivo data for the specified quinolinone compound, this guide leverages its known in vitro activity and presents in vivo validation data from a comparable advanced fluoroquinolone, JNJ-Q2, to illustrate a potential pathway for preclinical assessment. This guide includes detailed experimental protocols and visual workflows to support further research and development.

Executive Summary

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a quinolone alkaloid that has demonstrated in vitro activity against MRSA.[1] Quinolone derivatives are a well-established class of antibacterial agents, and their potential against resistant strains like MRSA is of significant interest.[2] This guide compares the in vitro efficacy of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- with standard-of-care antibiotics and a representative next-generation quinolone. Furthermore, it outlines the typical in vivo validation process using murine models of MRSA infection, with specific data provided for the comparator quinolone to contextualize potential in vivo performance.

Comparative In Vitro Efficacy against MRSA

The initial assessment of a novel antibacterial compound relies on its in vitro activity, typically determined by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

CompoundMRSA StrainMIC (µg/mL)Class
4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- ATCC 3359132Quinolone Alkaloid
ATCC 2592316
VancomycinATCC 433001Glycopeptide
LinezolidATCC 433002Oxazolidinone
JNJ-Q2ATCC 433000.03Fluoroquinolone
MoxifloxacinATCC 433002Fluoroquinolone
CiprofloxacinATCC 433008Fluoroquinolone

Table 1: In Vitro Activity of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- and Comparator Antibiotics against MRSA. Data for comparator agents is sourced from publicly available research.[3]

In Vivo Validation: A Comparative Look

While in vitro data is essential, in vivo validation is critical to assess a compound's efficacy in a complex biological system. Murine models of infection are standard for preclinical evaluation.[4] Given the absence of published in vivo data for 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, we present data from a potent anti-MRSA fluoroquinolone, JNJ-Q2, to exemplify the expected outcomes of such studies.[3]

Murine Septicemia Model

This model evaluates the efficacy of an antibiotic in a systemic infection.

CompoundMRSA StrainED₅₀ (mg/kg) - Subcutaneous
JNJ-Q2OC 85251.1
ATCC 433005.8
VancomycinOC 85252.1
ATCC 433002.3
LinezolidOC 85256.9
ATCC 4330010.6

Table 2: Efficacy of JNJ-Q2 and Comparators in a Murine Septicemia Model with MRSA. ED₅₀ represents the effective dose required to protect 50% of the animals from mortality.[3]

Murine Skin Infection Model

This model assesses the ability of a compound to reduce bacterial burden in a localized infection.

CompoundMRSA StrainLog₁₀ CFU Reduction vs. Vehicle
JNJ-Q2OC 85253.1
MoxifloxacinOC 85251.8
LinezolidOC 85252.2
VancomycinOC 85252.8

Table 3: Efficacy of JNJ-Q2 and Comparators in a Murine Skin Infection Model with MRSA. Data represents the reduction in bacterial load (colony-forming units) compared to the control group.[3]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of experimental results.

In Vitro Susceptibility Testing: Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Serially dilute the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate the microtiter plates with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

In Vivo Murine Peritonitis/Sepsis Model

This model simulates a systemic bacterial infection.

Protocol:

  • Animal Acclimatization: House female BALB/c mice (6-8 weeks old) in a controlled environment for at least one week before the experiment.[7]

  • Inoculum Preparation: Grow the MRSA strain to mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth). Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁹ CFU/mL).[7]

  • Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice. A typical volume is 0.2 mL.[7]

  • Treatment: Administer the test compound and comparators at various doses via a clinically relevant route (e.g., subcutaneous or oral) at specified time points post-infection.

  • Monitoring: Monitor the mice for signs of morbidity and mortality for a defined period (e.g., 72 hours).[7]

  • Endpoint: The primary endpoint is typically survival. The ED₅₀ can be calculated from the survival data. Secondary endpoints can include bacterial load in blood or peritoneal fluid.

In Vivo Murine Skin Infection Model

This model is used to evaluate the efficacy of antimicrobials against localized skin and soft tissue infections.

Protocol:

  • Animal Preparation: Anesthetize female BALB/c mice and shave a small area on their back.[8]

  • Infection: Inject a suspension of MRSA (e.g., 1 x 10⁷ CFU) intradermally or subcutaneously into the shaved area.

  • Treatment: Administer the test compounds (topically or systemically) at specified intervals post-infection.

  • Assessment of Bacterial Burden: At a predetermined time point (e.g., 48 or 72 hours post-infection), euthanize the mice and excise the infected skin tissue.

  • Homogenization and Plating: Homogenize the tissue in sterile PBS and perform serial dilutions. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of CFU per gram of tissue.

Visualizing the Path to Validation

The following diagrams illustrate the proposed mechanism of action for quinolone antibacterials and the general workflow for in vitro and in vivo validation.

G Proposed Mechanism of Action for Quinolone Antibacterials quinolone Quinolone Compound bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv dna_replication DNA Replication & Repair dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_gyrase->cell_death topoisomerase_iv->dna_replication Essential for topoisomerase_iv->cell_death dna_replication->cell_death Disruption leads to

Caption: Proposed mechanism of action for quinolone antibacterials.

G Workflow for In Vitro and In Vivo Validation of Anti-MRSA Compounds cluster_0 In Vitro Assessment cluster_1 In Vivo Efficacy Models cluster_2 Toxicity & Safety mic MIC Determination (Broth Microdilution) time_kill Time-Kill Assays mic->time_kill cytotoxicity In Vitro Cytotoxicity Assays time_kill->cytotoxicity Promising candidates proceed to sepsis_model Murine Peritonitis/Sepsis Model in_vivo_tox In Vivo Toxicity Studies sepsis_model->in_vivo_tox Efficacious compounds require skin_model Murine Skin Infection Model skin_model->in_vivo_tox Efficacious compounds require cytotoxicity->sepsis_model cytotoxicity->skin_model cytotoxicity->in_vivo_tox preclinical_dev Preclinical Development in_vivo_tox->preclinical_dev Successful candidates advance to

Caption: General workflow for antibacterial drug discovery and validation.

Conclusion and Future Directions

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- demonstrates moderate in vitro activity against MRSA. To further evaluate its potential as a therapeutic agent, comprehensive in vivo studies are essential. The experimental protocols and comparative data presented in this guide offer a framework for such investigations. Future research should focus on obtaining in vivo efficacy and safety data for 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- to ascertain its clinical viability in comparison to existing and developmental anti-MRSA treatments. Elucidating its precise mechanism of action and potential for resistance development will also be critical for its continued development.

References

A Comparative Guide to Antibody Cross-Reactivity Against Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various antibodies against a range of quinolinone derivatives, with a primary focus on the widely used fluoroquinolone class of antibiotics. The data presented is compiled from multiple studies and commercial sources to aid researchers in selecting the most appropriate antibodies for their specific analytical needs, whether for broad-spectrum detection or specific quantification of these compounds in various matrices.

Introduction to Quinolinone Derivatives and Antibody-Based Detection

Quinolinones are a class of synthetic broad-spectrum antibiotics.[1] A significant subgroup, the fluoroquinolones, is characterized by a fluorine atom at position 6 and a piperazine moiety at position 7 of the quinolone structure.[2] These compounds are effective against both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA synthesis.[3] Due to their extensive use in human and veterinary medicine, there is a need for sensitive and reliable methods to detect their residues in food products and environmental samples.[4][5]

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective approach for screening quinolone residues.[4][6] The specificity and cross-reactivity of the antibodies used in these assays are critical parameters that determine their suitability for detecting a single analyte or a broad range of related compounds. This guide focuses on the comparative performance of different monoclonal and polyclonal antibodies developed for the detection of various quinolinone derivatives.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody describes its ability to bind to structurally similar compounds other than the target analyte. In the context of quinolone detection, broad cross-reactivity can be advantageous for developing generic immunoassays that can simultaneously detect multiple fluoroquinolones.[2][7] Conversely, high specificity is required for assays designed to quantify a single compound.

The following tables summarize the cross-reactivity data for several monoclonal and polyclonal antibodies against a panel of quinolinone derivatives. The data is primarily presented as 50% inhibitory concentration (IC50) values, which represent the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay. A lower IC50 value indicates a higher sensitivity of the antibody for that particular compound. Cross-reactivity percentages are often calculated relative to the IC50 of the immunizing hapten or a reference compound.

Monoclonal Antibody Cross-Reactivity Data

Table 1: Cross-Reactivity of Monoclonal Antibody C4A9H1 (raised against Ciprofloxacin hapten) [2][8]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Ciprofloxacin (CIP)0.9100
Enrofloxacin (ENR)1.182
Norfloxacin (NOR)1.369
Ofloxacin (OFL)2.635
Danofloxacin1.560
Flumequine1.850
And 8 other FQs with 35-100% cross-reactivity

Table 2: Cross-Reactivity of Monoclonal Antibody 9H9 (raised against Ciprofloxacin hapten) [9]

CompoundIC50 (ng/mL)
Ciprofloxacin (CIP)3.21
Enrofloxacin (ENR)3.01
Enoxacin3.70
Danofloxain4.85
Lomefloxacin6.21
Norfloxacin (NOR)7.75
Ofloxacin (OFL)8.15
Marbofloxacin9.83
Sarafloxacin11.62
Difloxacin200.70
Polyclonal Antibody Cross-Reactivity Data

Table 3: Cross-Reactivity of Anti-Pefloxacin Polyclonal Antibody [10]

CompoundCross-Reactivity (%)
Pefloxacin100
At least 8 other quinolones with >65% cross-reactivity>65

Table 4: Cross-Reactivity of Anti-Ciprofloxacin (CIP) and Anti-Clinafloxacin (CLI) Polyclonal Antibodies [11][12]

AntibodyTarget Analytes RecognizedNot Detected
Anti-CIP22 out of 24 tested quinolonesSarafloxacin, Difloxacin
Anti-CLI11 out of 26 tested quinolones-

Experimental Protocols

The data presented in this guide were primarily generated using a competitive indirect enzyme-linked immunosorbent assay (ciELISA). The following is a generalized protocol based on the methodologies described in the cited literature.[2][3][9][13]

Competitive Indirect ELISA (ciELISA) Protocol
  • Coating: 96-well microplates are coated with a coating antigen (e.g., quinolone derivative conjugated to a carrier protein like ovalbumin) in a coating buffer (e.g., carbonate buffer) and incubated overnight.[13]

  • Washing: The plates are washed to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent (e.g., 5% skimmed milk in PBST) to prevent non-specific binding.[13]

  • Competitive Reaction: A mixture of the specific antibody (monoclonal or polyclonal) and the sample or standard solution containing the quinolone derivative is added to the wells. The free quinolone in the sample competes with the coated antigen for binding to the limited amount of antibody. The plate is incubated.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody is added to the wells and incubated.

  • Washing: The plate is washed to remove any unbound enzyme-conjugated secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the bound secondary antibody catalyzes a colorimetric reaction.

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the color development.

  • Data Acquisition: The absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The absorbance is inversely proportional to the concentration of the quinolone derivative in the sample.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive indirect ELISA workflow for the detection of quinolinone derivatives.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection coating Coat plate with Quinolone-Protein Conjugate blocking Block non-specific binding sites coating->blocking Wash competition Add Sample/Standard and Primary Antibody blocking->competition Wash secondary_ab Add Enzyme-conjugated Secondary Antibody competition->secondary_ab Wash substrate Add Substrate secondary_ab->substrate Wash read Read Absorbance substrate->read Stop Reaction

Caption: Competitive Indirect ELISA Workflow for Quinolone Detection.

Conclusion

The selection of an antibody for the detection of quinolinone derivatives is highly dependent on the specific application. For broad-spectrum screening of multiple fluoroquinolones, monoclonal antibodies like C4A9H1 or polyclonal antibodies raised against haptens such as pefloxacin demonstrate wide cross-reactivity.[2][8][10] For more specific quantification of a particular quinolone, an antibody with a low IC50 for the target analyte and minimal cross-reactivity with other related compounds would be preferable. The detailed cross-reactivity data and the standardized experimental protocol provided in this guide serve as a valuable resource for researchers to make informed decisions in the development and application of immunoassays for quinolinone analysis.

References

A Comparative Guide to the Synthesis of 4(1H)-Quinolinone, 1-methyl-2-((5Z)-5-undecen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the novel quinolinone derivative, 4(1H)-Quinolinone, 1-methyl-2-((5Z)-5-undecen-1-yl)-. While specific experimental data for this exact molecule is not yet publicly available, this document outlines three robust, adaptable synthetic strategies based on well-established named reactions: the Gould-Jacobs reaction, the Camps cyclization, and the Friedländer synthesis. The comparison focuses on the general reproducibility, potential yields, and scalability of these methods, supported by data from analogous transformations of N-methyl and 2-alkyl substituted 4-quinolinones.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route depends on various factors, including precursor availability, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key aspects of the three proposed methods.

FeatureGould-Jacobs ReactionCamps CyclizationFriedländer Synthesis
Starting Materials N-methylaniline, ethyl (Z)-dodec-7-enoylacetate (a β-keto ester)N-methyl-2-aminoacetophenone, (Z)-undec-5-enoyl chlorideN-methylanthranilic acid, (Z)-dodec-7-en-2-one
Key Transformation Thermal cyclization of an anilinomethylenemalonate intermediateBase-catalyzed intramolecular condensation of an o-acylaminoacetophenoneAcid or base-catalyzed condensation and cyclodehydration
Estimated Yield 60-80%70-90%50-75%
Reaction Conditions High temperatures (often >250 °C), potentially harshBasic conditions (e.g., NaOH, KOH), milder temperaturesCan be acid or base-catalyzed, variable temperatures
Scalability Moderate; high temperatures can be challenging for large-scale reactionsGood; milder conditions are generally more amenable to scaling upGood; one-pot variations are possible, which is advantageous for scale-up
Substrate Scope Generally good, but can be sensitive to sterically hindered anilinesGood; tolerates a range of functional groupsBroad; many variations of both starting materials are possible
Reproducibility Generally reliable, but can be sensitive to reaction temperature and timeHigh; the intramolecular nature of the key step often leads to good reproducibilityModerate to high; can be sensitive to catalyst and reaction conditions

Proposed Synthetic Pathways

The following sections detail the plausible synthetic routes for the target molecule.

Gould-Jacobs Reaction Approach

This classical method involves the condensation of an aniline derivative with a β-keto ester, followed by thermal cyclization.[1] For the target molecule, N-methylaniline would be reacted with a custom-synthesized β-keto ester, ethyl (Z)-dodec-7-enoylacetate.

Experimental Protocol:

  • Synthesis of Ethyl (Z)-dodec-7-enoylacetate: (Z)-undec-5-enoic acid is converted to its acid chloride using thionyl chloride. The acid chloride is then reacted with the magnesium salt of ethyl malonate, followed by acidic workup and decarboxylation to yield the desired β-keto ester.

  • Condensation: An equimolar mixture of N-methylaniline and ethyl (Z)-dodec-7-enoylacetate is heated, typically at 100-150 °C, to form the enamine intermediate.

  • Cyclization: The enamine intermediate is heated in a high-boiling solvent such as diphenyl ether or Dowtherm A at temperatures exceeding 250 °C to effect cyclization to the 4-quinolinone core.

  • Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Camps Cyclization Approach

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone, which can be a highly efficient method for the synthesis of 1,2-disubstituted 4-quinolinones.[2]

Experimental Protocol:

  • Synthesis of N-(2-acetylphenyl)-N-methyl-(Z)-undec-5-enamide: N-methyl-2-aminoacetophenone is acylated with (Z)-undec-5-enoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Cyclization: The resulting o-acylaminoacetophenone derivative is treated with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol. The reaction is typically heated to reflux to promote the intramolecular aldol-type condensation.

  • Workup and Purification: The reaction mixture is neutralized with acid, and the product is extracted with an organic solvent. Purification is performed by column chromatography on silica gel or recrystallization.

Friedländer Synthesis Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group.[3][4][5] A variation starting from N-methylanthranilic acid offers a convergent route to the target molecule.

Experimental Protocol:

  • Reaction of N-methylanthranilic acid and (Z)-dodec-7-en-2-one: N-methylanthranilic acid and (Z)-dodec-7-en-2-one are heated in the presence of a catalyst. Both acid (e.g., p-toluenesulfonic acid) and base (e.g., potassium hydroxide) catalysis have been reported for this transformation.[5]

  • Cyclodehydration: The initial condensation product undergoes in-situ cyclization and dehydration to form the quinolinone ring.

  • Isolation and Purification: The reaction is worked up by neutralizing the catalyst and extracting the product. Purification is typically achieved through column chromatography.

Experimental Workflow and Characterization

The synthesis of 4(1H)-Quinolinone, 1-methyl-2-((5Z)-5-undecen-1-yl)- would be followed by a standard workflow for purification and characterization.

G General Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_characterization Characterization synthesis Selected Synthetic Route (Gould-Jacobs, Camps, or Friedländer) workup Quenching, Extraction, and Solvent Removal synthesis->workup purification Column Chromatography or Recrystallization workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir

A typical workflow for synthesis and characterization.

Spectroscopic characterization would be crucial to confirm the structure of the final product.[6]

  • ¹H NMR: Would show characteristic signals for the N-methyl group, the olefinic protons of the undecenyl chain, and the aromatic protons of the quinolinone core.

  • ¹³C NMR: Would confirm the presence of the carbonyl carbon of the quinolinone, the carbons of the aromatic ring, and the carbons of the N-methyl and undecenyl substituents.

  • HRMS: Would provide the exact mass of the molecule, confirming its elemental composition.

  • IR Spectroscopy: Would show a characteristic C=O stretching frequency for the quinolinone carbonyl group.

Potential Signaling Pathway Involvement

While the specific biological activity of 4(1H)-Quinolinone, 1-methyl-2-((5Z)-5-undecen-1-yl)- is unknown, the 4-quinolinone scaffold is present in numerous biologically active compounds.[7] Two prominent signaling pathways where quinolinone derivatives have shown activity are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway in cancer and the bacterial DNA gyrase/topoisomerase IV pathway in infectious diseases.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][3][8][9][10] Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->downstream PI3K->downstream response Cellular Responses (Proliferation, Migration, Survival) downstream->response quinolinone 4-Quinolinone Derivative quinolinone->VEGFR2 Inhibits

Inhibition of VEGFR-2 by a 4-quinolinone derivative.
DNA Gyrase and Topoisomerase IV Inhibition

Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][11][12][13][14] This leads to a bactericidal effect.

G Quinolone Inhibition of Bacterial DNA Replication DNA Bacterial DNA Gyrase_TopoIV DNA Gyrase / Topoisomerase IV DNA->Gyrase_TopoIV Enzyme Action Replication DNA Replication & Repair Gyrase_TopoIV->Replication Enables CellDeath Bacterial Cell Death Gyrase_TopoIV->CellDeath Inhibition leads to quinolinone 4-Quinolinone Derivative quinolinone->Gyrase_TopoIV Inhibits

Mechanism of action for quinolone antibiotics.

Conclusion

The synthesis of 4(1H)-Quinolinone, 1-methyl-2-((5Z)-5-undecen-1-yl)- can be approached through several established methodologies. The Camps cyclization appears to be a promising route due to its typically high yields and milder reaction conditions, which would be favorable for preserving the integrity of the undecenyl side chain. The Gould-Jacobs and Friedländer syntheses offer viable alternatives, with the choice depending on the availability of specific starting materials and the desired scale of the reaction. Further experimental investigation is required to determine the optimal conditions and to fully characterize the reproducibility and performance of each synthetic pathway for this novel compound. The potential for this molecule to interact with key signaling pathways in cancer and infectious disease warrants its synthesis and subsequent biological evaluation.

References

Validating the Antimicrobial Target of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the antimicrobial target of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone (Q-145), a novel synthetic quinolinone derivative. Due to the limited publicly available data on Q-145, this guide draws upon established knowledge of the broader class of 2-alkyl-4(1H)-quinolinones and compares its likely mechanism of action with well-characterized antimicrobial agents. The primary focus is on the inhibition of bacterial type II topoisomerases, the established targets for quinolone antibiotics.

Introduction to 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone (Q-145)

Quinolone compounds have a long history as effective broad-spectrum antibiotics.[1][2] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3] 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone (Q-145) is a novel synthetic molecule belonging to the 2-alkyl-4(1H)-quinolinone class. While specific data for Q-145 is not yet widely published, its structural similarity to other compounds in this class strongly suggests a similar mode of action. This guide outlines the experimental approaches to validate these targets for Q-145 and compares its potential efficacy against established antibiotics, Daptomycin and Linezolid, which are also effective against Gram-positive pathogens.

Comparative Performance Data

The following tables summarize the antimicrobial activity and target inhibition data for representative 2-alkyl-4(1H)-quinolinones (as a proxy for Q-145) and the comparator antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) against Gram-Positive Pathogens

Compound/DrugStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis
Representative 2-Alkyl-4(1H)-quinolinone 0.5 - 8 µg/mL1 - 32 µg/mL2 - 64 µg/mL
Daptomycin 0.25 - 1 µg/mL0.5 - 2 µg/mL1 - 4 µg/mL
Linezolid 1 - 4 µg/mL1 - 4 µg/mL1 - 4 µg/mL

Note: Data for the representative 2-Alkyl-4(1H)-quinolinone is aggregated from multiple sources for compounds with similar structural features. Actual values for Q-145 may vary.

Table 2: Target Inhibition (IC50 Values) against Staphylococcus aureus Topoisomerases

CompoundDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)
Representative Quinolones 0.915 - 1261.62 - 31.6
Ciprofloxacin (Control) ~30.5~2.5

Note: IC50 values for quinolones can vary significantly based on the specific chemical structure.[4] It is hypothesized that Q-145 will exhibit inhibitory activity in a similar range.

Experimental Protocols for Target Validation

Validating the specific molecular target of a novel antimicrobial agent is crucial for understanding its mechanism of action and potential for resistance development. Below are detailed protocols for key experiments to validate the inhibition of DNA gyrase and topoisomerase IV by Q-145.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified Staphylococcus aureus DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 0.1 mg/mL BSA, 6.5% glycerol)[5]

  • Q-145 and control inhibitors (e.g., ciprofloxacin) dissolved in DMSO

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (final concentration 10 µg/mL), and varying concentrations of Q-145 or control inhibitor.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding purified DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for 1 hour.[5]

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

  • The IC₅₀ value is determined as the concentration of Q-145 that inhibits 50% of the supercoiling activity.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the inhibition of topoisomerase IV's ability to decatenate (unlink) catenated kinetoplast DNA (kDNA).

Materials:

  • Purified Staphylococcus aureus topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA)

  • Decatenation Buffer (40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM Mg(OAc)₂, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)[6]

  • Q-145 and control inhibitors (e.g., ciprofloxacin) dissolved in DMSO

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing decatenation buffer, kDNA (final concentration ~15 ng/µL), and varying concentrations of Q-145 or control inhibitor.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding purified topoisomerase IV to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.[6]

  • Stop the reaction by adding a stop solution.

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel and visualize. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and a persistence of the catenated kDNA network at the top of the gel.

  • The IC₅₀ value is the concentration of Q-145 that results in 50% inhibition of decatenation.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for Q-145 and the experimental workflow for its target validation.

antimicrobial_target_pathway cluster_drug Q-145 cluster_bacterium Bacterial Cell Q145 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone DNA_Gyrase DNA Gyrase Q145->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Q145->Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed inhibitory pathway of Q-145 targeting bacterial DNA topoisomerases.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_validation Target Validation Gyrase_Assay DNA Gyrase Supercoiling Inhibition Assay Target_Validation Confirmation of Antimicrobial Target Gyrase_Assay->Target_Validation TopoIV_Assay Topoisomerase IV Decatenation Inhibition Assay TopoIV_Assay->Target_Validation MIC_Determination Minimum Inhibitory Concentration (MIC) Determination MIC_Determination->Target_Validation Resistance_Studies Spontaneous Resistance Frequency Studies Resistance_Studies->Target_Validation

Caption: Experimental workflow for validating the antimicrobial target of Q-145.

Conclusion

The validation of the antimicrobial target of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone (Q-145) is a critical step in its development as a potential therapeutic agent. Based on its structural class, the primary hypothesized targets are bacterial DNA gyrase and topoisomerase IV. The experimental protocols outlined in this guide provide a robust framework for confirming this mechanism of action. Comparative analysis with established antibiotics like daptomycin and linezolid will be essential to determine the relative potency and potential clinical utility of Q-145. Further studies, including the determination of spontaneous resistance frequencies and whole-genome sequencing of resistant mutants, will provide definitive evidence of its intracellular target and inform future drug development efforts.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides a detailed protocol for the proper disposal of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, a quinolone alkaloid with activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] The following procedures are based on safety data for structurally similar quinoline compounds and are intended to provide a framework for safe laboratory practices.

Disclaimer: No specific Safety Data Sheet (SDS) for 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- was found. The following guidance is based on the safety protocols for related quinoline compounds. It is imperative to consult with your institution's environmental health and safety (EHS) office for specific disposal requirements and to adhere to all local, state, and federal regulations.

I. Personal Protective Equipment (PPE) and Handling

Before handling or disposing of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, it is crucial to be equipped with the appropriate personal protective equipment.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Respiratory Dust respiratorTo prevent inhalation of airborne particles.[2]
Hand Protective glovesTo avoid skin contact.[2][3]
Eye Safety glasses and chemical gogglesTo protect against splashes.[2][3]
Body Protective clothingTo prevent skin exposure.[2][3]

All handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[2]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation.

  • Don PPE: Wear the personal protective equipment outlined in Table 1.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains.[2][4]

  • Absorption: For liquid spills, use an inert absorbent material to soak up the substance.[5]

  • Collection: Carefully sweep or shovel the absorbed material or solid powder into a suitable, closed container for disposal.[2][4] Avoid creating dust.[4]

  • Decontamination: Clean the spill site thoroughly. A 10% caustic solution may be used for decontamination, followed by ventilation of the area until disposal is complete.[2]

  • Disposal: Label the container with the chemical name and hazard information and transfer it to a designated hazardous waste collection area.

III. Disposal Procedures

Proper disposal is critical to ensure environmental safety and regulatory compliance. Under no circumstances should this compound be disposed of with household garbage or allowed to enter the sewage system.[6]

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect all waste material containing 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, well-labeled, and securely closed container.[4][5]

  • Labeling: Clearly label the waste container with the full chemical name: "4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-" and any relevant hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][5]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will provide specific instructions based on institutional protocols and local regulations.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.

IV. Emergency First Aid

In case of accidental exposure, immediate first aid is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Inhalation Remove the person from exposure and move them to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[2][3][4]

V. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-.

start Start: Chemical Waste Identified ppe 1. Don Appropriate PPE start->ppe collect 2. Collect Waste in Labeled, Closed Container ppe->collect storage 3. Store in Designated Safe Area collect->storage contact_ehs 4. Contact Institutional EHS Office storage->contact_ehs follow_ehs 5. Follow EHS Disposal Protocol contact_ehs->follow_ehs document 6. Document Disposal follow_ehs->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-.

References

Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, a quinolone alkaloid with activity against methicillin-resistant Staphylococcus aureus (MRSA)[1]. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is based on the SDS for the closely related compound (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one and general safety protocols for quinoline derivatives[2][3][4][5].

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential to ensure personal safety when handling this compound. Engineering controls, such as a laboratory fume hood, should be used whenever possible[5].

Protection Type Specific Recommendations Rationale
Respiratory Protection Dust respirator. For more extensive operations or where dust cannot be controlled, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[3][5]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.
Hand Protection Protective gloves. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[3][5]To prevent skin contact, which may cause irritation.
Eye Protection Safety glasses with side-shields or chemical goggles. If splashing is possible, a face shield is also recommended.[3][5]To protect eyes from splashes and dust, which can cause serious eye irritation.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or a complete suit protecting against chemicals for larger quantities.[3][5]To prevent skin contact and contamination of personal clothing.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Procedure Guideline
Handling Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling. Keep away from sources of ignition.[2][5]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[5]
Skin Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[5]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Consult a doctor.[5]
Inhalation Remove from exposure and move to fresh air immediately. Consult a doctor.[5]

Disposal Plan

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill.

A Chemical Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Supervisor B->C D Consult SDS for Hazards C->D E Don Appropriate PPE D->E F Contain the Spill with Absorbent Material E->F G Clean Up Spill with 10% Caustic Solution F->G H Place Waste in a Labeled, Sealed Container G->H I Decontaminate the Area H->I J Dispose of Waste According to Regulations I->J K Document the Incident J->K

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.